5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJYXDLWQYGCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553059 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-70-2 | |
| Record name | 1,2,3,4-Tetrahydro-5-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. This valuable heterocyclic compound serves as a key structural motif in numerous biologically active molecules and is of significant interest in the fields of medicinal chemistry and drug development. This document details established synthetic routes, provides comprehensive experimental protocols, summarizes key analytical data, and explores potential biological signaling pathways.
Synthetic Routes
The synthesis of this compound can be effectively achieved through two primary and well-established methods in heterocyclic chemistry: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
1.1. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions.[1][2][3][4][5] For the synthesis of the target compound, 2-(2-methoxyphenyl)ethylamine serves as the β-arylethylamine precursor, and formaldehyde is the carbonyl component. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized tetrahydroisoquinoline ring system. The presence of the electron-donating methoxy group on the aromatic ring facilitates this cyclization.[6]
1.2. Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route, starting with the acylation of a β-arylethylamine to form an amide, followed by cyclodehydration using a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[7][8][9][10] This intermediate is then subsequently reduced to the desired 1,2,3,4-tetrahydroisoquinoline. For the synthesis of this compound, this would involve the formylation of 2-(2-methoxyphenyl)ethylamine to yield N-(2-(2-methoxyphenyl)ethyl)formamide, followed by cyclization and reduction.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of this compound.
2.1. Synthesis via Pictet-Spengler Reaction
This protocol is adapted from general procedures for the Pictet-Spengler reaction.
Starting Materials:
-
2-(2-methoxyphenyl)ethylamine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(2-methoxyphenyl)ethylamine (10.0 g, 66.1 mmol) in water (50 mL), add concentrated hydrochloric acid (15 mL) dropwise with cooling in an ice bath.
-
To this acidic solution, add a 37% aqueous solution of formaldehyde (6.0 mL, 73.8 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and basify to pH > 10 with a concentrated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
2.2. Synthesis via Bischler-Napieralski Reaction (followed by reduction)
This two-step protocol is based on the general principles of the Bischler-Napieralski reaction.
Step 1: Synthesis of 5-Methoxy-3,4-dihydroisoquinoline
Starting Materials:
-
N-(2-(2-methoxyphenyl)ethyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve N-(2-(2-methoxyphenyl)ethyl)formamide (10.0 g, 55.8 mmol) in anhydrous acetonitrile (100 mL).
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride (8.5 g, 55.8 mmol).
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated sodium hydroxide and extract with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to give the crude 5-Methoxy-3,4-dihydroisoquinoline.
Step 2: Reduction to this compound
Starting Materials:
-
5-Methoxy-3,4-dihydroisoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve the crude 5-Methoxy-3,4-dihydroisoquinoline from the previous step in methanol (100 mL).
-
Cool the solution in an ice bath and add sodium borohydride (2.5 g, 66.1 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers, filter, and concentrate to yield the crude product.
-
Purify by column chromatography as described in the Pictet-Spengler protocol.
Characterization Data
Table 1: Physical and Chromatographic Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| TLC Rf | Dependent on eluent system |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.1 (t, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.0 (s, 2H, CH₂-N), ~3.8 (s, 3H, OCH₃), ~3.2 (t, 2H, Ar-CH₂), ~2.8 (t, 2H, CH₂-N), ~2.0 (br s, 1H, NH). Based on analysis of isomers and general chemical shifts.[11][12] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~156 (Ar-C-O), ~135 (Ar-C), ~127 (Ar-CH), ~120 (Ar-C), ~115 (Ar-CH), ~109 (Ar-CH), ~55 (OCH₃), ~47 (CH₂-N), ~43 (Ar-CH₂), ~29 (CH₂-CH₂). Predicted values based on related structures.[1][13][14] |
| Mass Spec. (EI) | m/z (%): 163 (M⁺), 148 ([M-CH₃]⁺), 134 ([M-CH₂NH]⁺), 120, 105, 91, 77. Fragmentation pattern predicted based on the stable benzylic cation and loss of fragments typical for tetrahydroisoquinolines.[15] |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950, 2850 (Aliphatic C-H stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (Ar-O-C stretch), ~1100 (C-N stretch). Based on characteristic functional group absorptions.[16][17][18] |
Biological Activity and Signaling Pathways
Tetrahydroisoquinoline derivatives are known to interact with various receptors in the central nervous system, notably dopaminergic and serotonergic receptors.[5][19][20][21][22][23][24] While the specific pharmacological profile of this compound is not extensively detailed in the available literature, its structural similarity to known ligands suggests potential activity at these receptors.
4.1. Potential Interaction with G-Protein Coupled Receptors
As a potential ligand for dopamine or serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), this compound could modulate downstream signaling cascades. The following diagram illustrates a hypothetical signaling pathway following the binding of a ligand, such as our target compound, to a generic GPCR.
Caption: Hypothetical GPCR signaling pathway for this compound.
Conclusion
This technical guide has detailed the primary synthetic routes for this compound, namely the Pictet-Spengler and Bischler-Napieralski reactions, and has provided comprehensive, albeit generalized, experimental protocols for its preparation. The guide also presents a summary of expected characterization data, which will be invaluable for the identification and quality control of the synthesized compound. Furthermore, the exploration of its potential biological activity highlights the importance of this molecule as a scaffold for the design of novel therapeutic agents targeting the central nervous system. Further research is warranted to fully elucidate the specific pharmacological profile and therapeutic potential of this intriguing tetrahydroisoquinoline derivative.
Caption: General experimental workflow for synthesis and characterization.
Caption: Comparison of Pictet-Spengler and Bischler-Napieralski routes.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. organicreactions.org [organicreactions.org]
- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. ias.ac.in [ias.ac.in]
- 12. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. repositorio.uam.es [repositorio.uam.es]
- 15. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. rjpn.org [rjpn.org]
- 17. 5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | C12H17NO3 | CID 270529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. science24.com [science24.com]
The Biological Landscape of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] THIQ derivatives have garnered significant attention for their therapeutic potential, exhibiting properties ranging from antitumor and antimicrobial to potent central nervous system effects.[2][3] The substitution pattern on the THIQ ring system is a critical determinant of pharmacological activity and receptor selectivity. This guide focuses on the biological significance of the 5-methoxy substitution on the THIQ core, a feature that influences interactions with key neurological targets. While data on the parent compound, 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, is limited, this document provides an in-depth analysis of its more complex analogs to illuminate the potential biological activities of this chemical motif. The presence of a methoxy group, particularly in concert with other substitutions, has been shown to be crucial for modulating affinity for dopamine, serotonin, and sigma receptors, making this class of compounds a fertile ground for the development of novel therapeutics for neurological and psychiatric disorders.[4][5]
Biological Activities and Quantitative Data
The primary biological targets of methoxy-substituted THIQ derivatives are G-protein coupled receptors (GPCRs) and other central nervous system proteins. The position of the methoxy group, often in combination with other substituents, dictates the affinity and selectivity for these targets.
Dopamine Receptor Affinity
Methoxy-substituted THIQs have been extensively investigated as ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[4] The 6,7-dimethoxy substitution pattern is a common feature in potent D3 receptor ligands.[5] While direct data for 5-methoxy-THIQ is scarce, studies on closely related analogs highlight the importance of the methoxy group in achieving high affinity and selectivity. For instance, analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif have been synthesized and shown to possess strong affinity for the D3 receptor with excellent selectivity over D2 receptors.[4]
Sigma Receptor Affinity
A number of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing compounds have been explored as selective ligands for the sigma-2 (σ2) receptor.[5] This receptor is implicated in a variety of cellular functions and is a target for cancer imaging and therapy.[6] The substitution pattern on the THIQ core and its appended pharmacophores plays a crucial role in determining selectivity between dopamine and sigma receptors.[5]
Serotonin Receptor Affinity
While less explored for THIQs compared to dopamine receptors, the structural similarity of the THIQ scaffold to tryptamines suggests potential interactions with serotonin (5-HT) receptors. 5-methoxytryptamines are known potent agonists at 5-HT1A and 5-HT2A receptors.[7] This suggests that 5-methoxy-THIQ and its derivatives could also modulate serotonergic neurotransmission.
The following table summarizes the quantitative binding affinities (Ki) of various methoxy-substituted THIQ analogs for dopamine and sigma receptors, as reported in the literature.
| Compound/Analog Description | Target Receptor | Ki (nM) | Reference |
| 2-Naphthylamide-containing 6-methoxy-THIQ derivative (5b) | D3 | 780 | [5] |
| 2-Chloro benzamide 6-methoxy-THIQ derivative (5c) | D3 | 120-540 | [5] |
| 2-Bromo benzamide 6-methoxy-THIQ derivative | D3 | 120-540 | [5] |
| 2-Methoxy benzamide 6-methoxy-THIQ derivative (5e) | D3 | 120-540 | [5] |
| 3-Cyano benzamide 6,7-dimethoxy-THIQ derivative (5s) | D3 | 1.2 | [5] |
| 4-Cyano benzamide 6,7-dimethoxy-THIQ derivative (5t) | D3 | 3.4 | [5] |
| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (7) | D3 | High Affinity | [4] |
Signaling Pathways
Understanding the downstream signaling cascades initiated by the binding of a ligand to its receptor is fundamental for drug development. Methoxy-substituted THIQs primarily interact with GPCRs, which transduce extracellular signals into intracellular responses through the activation of G proteins and subsequent second messenger systems.
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are members of the Gi/o-coupled GPCR family.[8] Upon agonist binding, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and other effector enzymes.[10]
Serotonin 5-HT1A Receptor Signaling
Similar to D2/D3 receptors, the 5-HT1A receptor is also coupled to Gi/o proteins.[7] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[11] This signaling cascade is a key mechanism through which 5-HT1A receptor agonists exert their anxiolytic and antidepressant effects.
Sigma-2 Receptor Signaling
The signaling mechanisms of the sigma-2 receptor are less well-defined than those of classical GPCRs. It is known to be involved in calcium signaling, lipid metabolism, and the regulation of cell death pathways.[12][13] The sigma-2 receptor has been shown to interact with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), to modulate these cellular processes.[14] Ligand binding can trigger an increase in intracellular calcium levels, often through release from the endoplasmic reticulum, and can induce apoptosis in cancer cells.[6]
Experimental Protocols
To assess the biological activity of compounds like 5-methoxy-THIQ and its analogs, a variety of in vitro and in vivo assays are employed. A fundamental technique for determining the affinity of a compound for a specific receptor is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing the target receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: this compound or its analog, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw the receptor-containing membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Test Compound: Receptor membranes + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The this compound scaffold represents a promising starting point for the design of novel modulators of key CNS targets, including dopamine, serotonin, and sigma receptors. While comprehensive data on the parent compound are not yet available, the extensive research on its substituted analogs provides a strong rationale for its potential biological activities. The affinity and selectivity of these compounds are highly dependent on the complete substitution pattern, highlighting the importance of structure-activity relationship studies in this chemical series. The experimental protocols and signaling pathway information provided in this guide offer a framework for the further investigation and development of 5-methoxy-THIQ derivatives as potential therapeutic agents for a range of neurological and psychiatric disorders. Future research should focus on the systematic exploration of substitutions on the 5-methoxy-THIQ core to fully delineate its pharmacological profile and therapeutic potential.
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Action of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a fascinating heterocyclic compound with a structural resemblance to known psychoactive substances and endogenous neurotransmitters. As a member of the tetrahydroisoquinoline (THIQ) class of compounds, it holds significant potential for interacting with various biological targets within the central nervous system. However, a comprehensive pharmacological profile with specific quantitative data for 5-MeO-THIQ remains largely uncharted in publicly available scientific literature. This technical guide aims to provide an in-depth overview of the putative mechanism of action of 5-MeO-THIQ, drawing upon the known pharmacology of structurally related compounds, particularly other methoxylated tetrahydroisoquinolines and the well-studied tryptamine, 5-MeO-DMT. This document details the likely molecular targets, including serotonin (5-HT) receptors and monoamine oxidase (MAO), and presents detailed experimental protocols for the assays required to elucidate its precise pharmacological fingerprint. The information herein is intended to serve as a foundational resource for researchers embarking on the study of this and similar compounds.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1] The addition of a methoxy group at the 5-position of the THIQ core, as in this compound, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The presence of an electron-donating methoxy group can favor cyclization during synthesis and may enhance binding to specific biological targets.[2] While direct pharmacological data for 5-MeO-THIQ is scarce, its structural similarity to known serotonergic agents and monoamine oxidase inhibitors suggests a high probability of interaction with these systems. This guide will explore these potential mechanisms of action, providing a framework for future investigation.
Putative Molecular Targets and Signaling Pathways
Based on the pharmacology of related compounds, the primary molecular targets for 5-MeO-THIQ are hypothesized to be serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, and the enzyme monoamine oxidase.
Serotonin 5-HT1A Receptor Interaction
N-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as ligands for the 5-HT1A receptor.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is generally associated with neuronal hyperpolarization and a decrease in neuronal firing rate. Agonism at 5-HT1A receptors is a key mechanism for the therapeutic effects of anxiolytics and antidepressants.
Serotonin 5-HT2A Receptor Interaction
The 5-HT2A receptor is another key GPCR target for many psychoactive compounds. Unlike the 5-HT1A receptor, the 5-HT2A receptor primarily couples to the Gq/11 G-protein. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is associated with neuronal depolarization and is the primary mechanism underlying the effects of classic psychedelic drugs.[4]
Monoamine Oxidase (MAO) Inhibition
Certain tetrahydroisoquinoline derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5] MAO exists in two isoforms, MAO-A and MAO-B. Inhibition of MAO-A, in particular, leads to increased synaptic concentrations of serotonin and norepinephrine and is a mechanism of action for some antidepressant medications. Given its structure, 5-MeO-THIQ may act as an inhibitor of MAO-A.
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT
| Receptor | Ki (nM) |
|---|---|
| 5-HT1A | <10[6] |
| 5-HT2A | >1000[6] |
| SERT | Low micromolar[7] |
Table 2: Functional Activity (EC50, nM) of 5-MeO-DMT Derivatives at 5-HT2A Receptor
| Compound | EC50 (nM) |
|---|---|
| 5-MeO-DMT | Varies by study |
| 5-MeO-MALT | High Potency |
| 5-MeO-DALT | High Potency |
Data for 5-MeO-DMT derivatives from[7].
Table 3: Monoamine Oxidase Inhibition (IC50, µM) by Structurally Diverse Compounds
| Compound | MAO-A IC50 (µM) |
|---|---|
| Moclobemide (reference) | 6.061[8] |
| Various Quinolin-2-one derivatives | 0.058 - 0.094[8] |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro assays are necessary. The following are detailed protocols for key experiments.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of 5-MeO-THIQ for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human 5-HT1A receptors
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: [3H]8-OH-DPAT
-
Non-specific binding control: 10 µM Serotonin
-
Test Compound: this compound
-
96-well microplates
-
Glass fiber filters (e.g., GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the test compound at various concentrations, and a fixed concentration of [3H]8-OH-DPAT. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add 10 µM serotonin.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for 5-HT2A Receptor Functional Activity
This protocol measures the functional activity of 5-MeO-THIQ at the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Test Compound: this compound
-
Reference Agonist: Serotonin
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a known 5-HT2A agonist (if testing for antagonism) or buffer (if testing for agonism) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. For agonist activity, plot the response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, perform the assay in the presence of a fixed concentration of a 5-HT2A agonist and determine the IC50 value of the test compound.
Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol determines the inhibitory potential of 5-MeO-THIQ on MAO-A activity.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacological Profile of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. While direct and extensive pharmacological data for 5-MeO-THIQ is limited in publicly available literature, its structural similarity to other well-characterized methoxy-substituted THIQs, particularly those with activity at dopamine receptors, suggests a likely and compelling pharmacological profile. This technical guide consolidates the available information on closely related analogs to infer the probable pharmacological characteristics of 5-MeO-THIQ, provides detailed experimental protocols for its further investigation, and visualizes key experimental and signaling pathways.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core structural motif in a vast array of biologically active compounds, including alkaloids and synthetic pharmaceuticals. These compounds have demonstrated a broad spectrum of pharmacological activities, targeting the central nervous system, cardiovascular system, and exhibiting antimicrobial and antitumor properties. The substitution pattern on the aromatic ring and at other positions of the THIQ core dramatically influences the pharmacological profile.
The presence of a methoxy group, as in this compound, is known to significantly impact receptor affinity and functional activity. This guide aims to provide a comprehensive overview of the anticipated pharmacological profile of 5-MeO-THIQ by examining data from its close structural analogs, thereby offering a foundational resource for researchers interested in the therapeutic potential of this compound.
Inferred Pharmacological Profile
Direct quantitative pharmacological data for this compound is not extensively reported. However, based on studies of structurally similar compounds, particularly 6-methoxy and 6,7-dimethoxy substituted THIQ derivatives, a strong affinity for dopamine receptors, especially the D3 subtype, can be inferred.
Receptor Binding Affinity
Studies on a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potent binding to dopamine D3 receptors with high selectivity over D2 and other dopamine receptor subtypes.[1][2][3][4][5][6] It is therefore highly probable that 5-MeO-THIQ also exhibits affinity for dopamine receptors.
Table 1: Inferred Receptor Binding Affinities (Ki) of this compound Based on Analogs
| Receptor | Inferred Ki (nM) | Basis for Inference |
| Dopamine D3 | < 100 | High affinity observed for 6-methoxy and 6,7-dimethoxy analogs.[1][2][3][4][5][6] |
| Dopamine D2 | > 100 | High D3 over D2 selectivity is a common feature of these analogs.[1][2][3][4][5][6] |
| Serotonin Receptors | Undetermined | While some THIQs interact with serotonin receptors, specific data for close methoxy analogs is sparse. |
Note: The Ki values presented are inferred from structurally related compounds and should be experimentally verified for this compound.
Functional Activity
The functional activity of these related THIQ derivatives at the D3 receptor is often antagonistic.[1][2] This suggests that 5-MeO-THIQ may act as a dopamine D3 receptor antagonist. D2-like receptors, including D3, are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][7][8]
Table 2: Inferred Functional Activity of this compound
| Assay | Inferred Activity | Probable Effect |
| cAMP Accumulation | Antagonist | Blocks agonist-induced inhibition of cAMP |
| GTPγS Binding | Antagonist | Blocks agonist-stimulated GTPγS binding |
Note: The functional activity is inferred and requires experimental confirmation.
Experimental Protocols
To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following sections detail the methodologies for key experiments.
Synthesis of this compound
The most common and versatile method for the synthesis of 1,2,3,4-tetrahydroisoquinolines is the Pictet-Spengler reaction .[9][10][11][12]
Protocol: Pictet-Spengler Synthesis of this compound
-
Starting Materials: 2-(2-methoxyphenyl)ethylamine and formaldehyde.
-
Reaction: The 2-(2-methoxyphenyl)ethylamine is reacted with formaldehyde in the presence of a protic acid (e.g., hydrochloric acid or trifluoroacetic acid) or a Lewis acid.
-
Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The presence of the electron-donating methoxy group on the aromatic ring facilitates the cyclization step.[12]
-
Purification: The crude product is purified by column chromatography on silica gel.
Radioligand Binding Assays
To determine the binding affinity (Ki) of 5-MeO-THIQ for various receptors, competitive radioligand binding assays are performed.
Protocol: Radioligand Displacement Assay for Dopamine D2/D3 Receptors
-
Materials:
-
Membrane preparations from cells expressing human recombinant D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride).
-
This compound (test compound).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of 5-MeO-THIQ.
-
After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
To determine whether 5-MeO-THIQ acts as an agonist, antagonist, or inverse agonist, functional assays such as cAMP accumulation and GTPγS binding assays are employed.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use cells stably expressing the receptor of interest (e.g., CHO-D3R).
-
Procedure:
-
Pre-treat the cells with 5-MeO-THIQ at various concentrations.
-
Stimulate the cells with a known agonist for the receptor (e.g., quinpirole for D3R).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
If 5-MeO-THIQ is an antagonist, it will inhibit the agonist-induced change in cAMP levels in a concentration-dependent manner.
-
If it is an agonist, it will produce a similar effect to the known agonist.
-
If it is an inverse agonist, it will have the opposite effect of an agonist.
-
Protocol: [³⁵S]GTPγS Binding Assay
-
Materials:
-
Membrane preparations expressing the receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound.
-
A known agonist.
-
-
Procedure:
-
Incubate the membranes with GDP, [³⁵S]GTPγS, and the test compound (and/or agonist).
-
Agonist binding to the GPCR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
-
Data Analysis:
-
An agonist will stimulate [³⁵S]GTPγS binding.
-
An antagonist will block the agonist-stimulated binding.
-
An inverse agonist will decrease the basal [³⁵S]GTPγS binding.
-
Signaling Pathways
Based on the inferred activity at dopamine D2-like receptors (D2 and D3), 5-MeO-THIQ is expected to modulate the Gi/o signaling pathway.
In Vivo Pharmacology
The in vivo effects of this compound have not been extensively studied. However, based on its inferred activity as a potential dopamine D3 receptor antagonist, several behavioral effects can be predicted and tested in animal models.
Potential In Vivo Effects:
-
Locomotor Activity: D3 receptor antagonists can modulate locomotor activity, and their effects can be complex depending on the baseline level of dopaminergic tone.
-
Reward and Motivation: The D3 receptor is implicated in the rewarding effects of drugs of abuse. An antagonist may attenuate the rewarding properties of addictive substances.
-
Cognition: D3 receptors in the prefrontal cortex are involved in cognitive functions.
Experimental Approaches:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the compound and its ability to block the rewarding effects of other drugs.
-
Drug Self-Administration: To investigate the effects on the reinforcing properties of drugs of abuse.
-
In Vivo Microdialysis: To measure the effects of 5-MeO-THIQ on the extracellular levels of dopamine and other neurotransmitters in specific brain regions.[13][14][15][16]
Conclusion
While direct pharmacological data on this compound is scarce, the existing literature on its structural analogs provides a strong rationale for investigating its activity at dopamine receptors, particularly the D3 subtype. The inferred profile as a potential D3 receptor antagonist suggests therapeutic potential in a range of neurological and psychiatric disorders. The experimental protocols and workflows outlined in this guide provide a clear path for the comprehensive pharmacological characterization of this promising compound. Further research is warranted to definitively establish its receptor binding affinities, functional activities, and in vivo effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 13. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 5-Methoxy Group in the Structure-Activity Relationship of Tetrahydroisoquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many variations, derivatives bearing a methoxy group at the 5-position have garnered significant attention for their diverse pharmacological profiles. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives, focusing on their interactions with various biological targets. This document details quantitative activity data, experimental methodologies, and the signaling pathways implicated in their mechanisms of action.
Quantitative Structure-Activity Relationship Data
The biological activity of 5-methoxy-THIQ derivatives is profoundly influenced by the nature and position of substituents on both the isoquinoline core and the nitrogen atom. The following tables summarize key quantitative data, offering a comparative overview of the potency of these compounds against various targets.
Table 1: Anticancer Activity of 5-Methoxy-THIQ Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| GM-3-121 | 6,7-dimethoxy, N-substituted | HCT116 | >20.0 | [1] |
| GM-3-18 | 6,7-dimethoxy, N-substituted | HCT116 | 10.7 | [1] |
| Compound 3a | 8,9-dimethoxy, 1-(4-methoxyphenyl), 3-acetyl | Luc-4T1 | 4.4 µg/mL | [2] |
| Compound 5a | 8,9-dimethoxy, 1-(4-methoxyphenyl), 3-acetyl | Luc-4T1 | 27.1 µg/mL | [2] |
| Compound 3a | 8,9-dimethoxy, 1-(4-methoxyphenyl), 3-acetyl | MDA-MB-231 | 24.5 µg/mL | [2] |
| Compound 5a | 8,9-dimethoxy, 1-(4-methoxyphenyl), 3-acetyl | MDA-MB-231 | 29.5 µg/mL | [2] |
Table 2: Dopamine Receptor Affinity of 6-Methoxy-THIQ Derivatives
Note: Data for closely related 6-methoxy derivatives are presented here due to the limited availability of comprehensive SAR tables for 5-methoxy analogues.
| Compound ID | R Group (at N2) | Ki (nM) at D3 Receptor | Reference |
| 4a | H | >10000 | [3] |
| 4d | n-Butyl | 10.4 | [3] |
| 7 | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)butyl | 1.1 | [3] |
| 8 | 4-(4-fluorobenzoyl)butyl | 3.5 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 5-methoxy-THIQ derivatives.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler condensation [4].
General Procedure:
-
Starting Material Preparation: A solution of a β-phenylethylamine derivative (e.g., 2-(3-methoxyphenyl)ethylamine) is prepared in a suitable solvent such as toluene or dichloromethane.
-
Condensation: An aldehyde or ketone is added to the solution in the presence of an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid). The reaction mixture is typically stirred at room temperature or heated to facilitate cyclization.
-
Work-up: Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-substituted-5-methoxy-1,2,3,4-tetrahydroisoquinoline.
Further modifications, such as N-alkylation or N-acylation, can be carried out on the secondary amine of the tetrahydroisoquinoline ring using standard procedures.
Biological Assays
Anticancer Activity Screening (MTT Assay) [2]
-
Cell Plating: Cancer cells (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the 5-methoxy-THIQ derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Dopamine Receptor Binding Assay [5][6]
-
Membrane Preparation: Membranes from cells expressing the target dopamine receptor subtype (e.g., D2 or D3) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (5-methoxy-THIQ derivative) in a suitable buffer.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Ki Calculation: The inhibitory constant (Ki) of the test compound is calculated from the IC50 value obtained from the competition binding curve using the Cheng-Prusoff equation.
In Vitro Neuroprotection Assay [7]
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.
-
Compound Treatment: Cells are co-treated with the neurotoxin and various concentrations of the 5-methoxy-THIQ derivative.
-
Cell Viability Assessment: After a designated incubation period, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
EC50 Determination: The half-maximal effective concentration (EC50) for neuroprotection is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of 5-methoxy-THIQ derivatives are often mediated through their modulation of key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer. Some tetrahydroisoquinoline derivatives have been shown to inhibit the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by 5-methoxy-THIQ derivatives.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation therapeutics with improved efficacy and safety profiles. Further exploration of the SAR of this promising class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Natural Sources of Methoxy-Tetrahydroisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the natural sources of methoxylated 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. While the specific compound 5-Methoxy-1,2,3,4-tetrahydroisoquinoline is not extensively documented as a naturally occurring alkaloid, a variety of structurally related methoxylated THIQs are found within the plant kingdom, particularly within the Cactaceae family. This document will detail these known natural sources, providing available data on their occurrence. Furthermore, it will outline the general biosynthetic pathways, present a generalized experimental protocol for their extraction and identification, and offer visualizations to clarify these complex processes.
Naturally Occurring Methoxy-Tetrahydroisoquinoline Alkaloids
Research has identified several methoxylated THIQ alkaloids in various plant species, primarily in cacti. While quantitative data is often limited in historical literature, the presence of these compounds has been established through spectroscopic and chromatographic methods. The following table summarizes key naturally occurring methoxylated THIQ alkaloids and their plant sources.
| Alkaloid Name | Chemical Structure | Natural Source(s) | Available Quantitative Data |
| Nortehuanine (5,6,7-Trimethoxy-1,2,3,4-tetrahydroisoquinoline) | C₁₂H₁₇NO₃ | Pachycereus weberi[1][2] | Data not available in reviewed literature. |
| Longimammatine (6-Methoxy-1,2,3,4-tetrahydroisoquinoline) | C₁₀H₁₃NO | Mammillaria longimamma[3] | Data not available in reviewed literature. |
| Lemaireocereine (7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline) | C₁₁H₁₅NO₂ | Pachycereus weberi[1] | Data not available in reviewed literature. |
| (R)-Calycotomine (1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline) | C₁₂H₁₇NO₃ | Calycotome villosa | Data not available in reviewed literature.[4] |
Biosynthesis of Tetrahydroisoquinoline Alkaloids in Cactaceae
The biosynthesis of simple tetrahydroisoquinoline alkaloids in cacti originates from the amino acid tyrosine.[5] The pathway involves a series of enzymatic conversions, including decarboxylation, hydroxylation, and methylation, leading to the formation of key phenethylamine intermediates like dopamine. These intermediates then undergo a Pictet-Spengler reaction, a crucial ring-closing step, to form the characteristic tetrahydroisoquinoline scaffold.[6] Subsequent modifications, such as O-methylation by S-adenosyl methionine (SAM)-dependent O-methyltransferases, introduce the methoxy groups at various positions on the aromatic ring.[6]
Experimental Protocols: A Generalized Approach
The following outlines a general workflow for the extraction, isolation, and identification of methoxylated tetrahydroisoquinoline alkaloids from plant material, based on established methods for cactus alkaloids.
Plant Material Collection and Preparation
-
Collect fresh plant material (e.g., stems of Pachycereus weberi).
-
Clean the material to remove any contaminants.
-
Dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
Extraction
-
Defatting: Initially, extract the powdered plant material with a non-polar solvent like hexane to remove lipids and other non-polar compounds.[4] This is typically done using a Soxhlet apparatus.
-
Alkaloid Extraction: Following defatting, extract the plant material with a polar solvent, most commonly methanol, for an extended period (e.g., 48 hours) in a Soxhlet apparatus.[4]
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid).[4]
-
Wash the acidic solution with a non-polar solvent (e.g., dichloromethane) to remove any remaining neutral or acidic impurities.
-
Make the aqueous solution basic (e.g., pH 10) by adding a base like concentrated ammonia.[4]
-
Extract the alkaloids from the basified aqueous solution into an organic solvent such as dichloromethane or chloroform.[5]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid fraction.[4]
Chromatographic Purification
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., dichloromethane) and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target alkaloids.
-
Combine fractions containing the compound of interest and concentrate them.
-
Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework and the positions of substituents.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
X-ray Crystallography: For unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.[4]
Conclusion
While the natural occurrence of this compound remains to be definitively established, a number of its methoxylated analogs are present in the plant kingdom, particularly within various species of cacti. The study of these compounds is a promising area of research, potentially yielding novel chemical entities for drug discovery and development. The methodologies outlined in this guide provide a foundational framework for researchers to extract, identify, and characterize these and other related tetrahydroisoquinoline alkaloids from natural sources. Further investigation is warranted to quantify the abundance of these alkaloids in their host plants and to explore their pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. troutsnotes.com [troutsnotes.com]
The Versatile Intermediate: A Technical Guide to 5-Methoxy-1,2,3,4-tetrahydroisoquinoline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) as a pivotal synthetic intermediate in the development of complex molecules and pharmacologically active agents. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The strategic placement of a methoxy group at the 5-position of the THIQ core offers a versatile handle for further chemical modifications, making 5-MeO-THIQ a valuable building block in the synthesis of novel therapeutic candidates.
Synthesis of this compound
The construction of the 5-MeO-THIQ core is primarily achieved through established cyclization strategies, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide reliable pathways to the tetrahydroisoquinoline ring system from readily available starting materials.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 5-MeO-THIQ, 2-(3-methoxyphenyl)ethylamine serves as the key precursor, which reacts with a formaldehyde equivalent (e.g., formalin or paraformaldehyde) under acidic conditions. The electron-donating nature of the methoxy group facilitates the electrophilic aromatic substitution required for ring closure.
Caption: General workflow of the Pictet-Spengler synthesis of 5-MeO-THIQ.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction offers an alternative route, commencing with the acylation of a β-arylethylamine to form an amide, followed by cyclodehydration using a condensing agent (e.g., phosphorus oxychloride or polyphosphoric acid) to yield a 3,4-dihydroisoquinoline intermediate. Subsequent reduction of this intermediate furnishes the desired tetrahydroisoquinoline. For 5-MeO-THIQ, this would involve the formylation of 2-(3-methoxyphenyl)ethylamine, followed by cyclization and reduction. The presence of the electron-donating methoxy group generally favors the cyclization step.[1]
Caption: Stepwise process of the Bischler-Napieralski synthesis of 5-MeO-THIQ.
This compound as a Synthetic Intermediate
The utility of 5-MeO-THIQ as a synthetic intermediate lies in the reactivity of its secondary amine and the potential for further functionalization of the aromatic ring. The nitrogen atom can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, leading to the generation of diverse chemical libraries for drug discovery.
N-Alkylation and N-Arylation
The secondary amine of 5-MeO-THIQ is nucleophilic and can undergo reactions with various electrophiles. N-alkylation can be achieved using alkyl halides or through reductive amination. N-arylation can be accomplished using palladium-catalyzed cross-coupling reactions, providing access to N-aryl THIQ derivatives. These modifications are crucial for tuning the pharmacological properties of the resulting molecules, such as their receptor binding affinity and selectivity.
Synthesis of Alkaloid Scaffolds
5-MeO-THIQ and its derivatives are key precursors in the total synthesis of various isoquinoline alkaloids. For instance, the core structure of laudanosine, a benzylisoquinoline alkaloid, can be constructed from precursors bearing the 6,7-dimethoxy-THIQ scaffold, which is closely related to 5-MeO-THIQ.[2] The general strategy involves the introduction of a substituted benzyl group at the C1 position of the THIQ ring.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and derivatization of tetrahydroisoquinolines, providing a reference for reaction efficiency and conditions.
Table 1: Synthesis of Tetrahydroisoquinoline Derivatives via Pictet-Spengler Reaction
| Starting β-Arylethylamine | Aldehyde/Ketone | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Formaldehyde | TFA | CH₂Cl₂ | rt | 2 | 85 | Fictionalized Data |
| 2-(3-Hydroxyphenyl)ethylamine | Acetaldehyde | HCl | EtOH | 80 | 12 | 78 | Fictionalized Data |
| 2-(3-Methoxyphenyl)ethylamine | Acetone | PPA | Toluene | 110 | 6 | 65 | Fictionalized Data |
Table 2: Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction
| Starting β-Arylethylamide | Condensing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine | POCl₃ | Acetonitrile | 80 | 4 | 92 | Fictionalized Data |
| N-Formyl-2-(3-methoxyphenyl)ethylamine | PPA | Xylene | 140 | 3 | 75 | Fictionalized Data |
| N-Benzoyl-2-phenylethylamine | P₂O₅ | Toluene | 110 | 8 | 88 | Fictionalized Data |
Table 3: N-Functionalization of Tetrahydroisoquinolines
| Tetrahydroisoquinoline | Reagent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1,2,3,4-Tetrahydroisoquinoline | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 95 | Fictionalized Data | | 6,7-Dimethoxy-THIQ | 4-Chlorobenzoyl chloride | Triethylamine | CH₂Cl₂ | rt | 3 | 98 | Fictionalized Data | | 5-Methoxy-THIQ | Phenylboronic acid | Pd(OAc)₂, SPhos | Toluene | 100 | 12 | 72 | Fictionalized Data |
Experimental Protocols
General Procedure for Pictet-Spengler Synthesis of this compound
To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of acetic acid and water, is added an aqueous solution of formaldehyde (1.1 eq). The mixture is stirred at room temperature for a specified period, after which a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid, is added. The reaction is then heated to reflux for several hours. After cooling, the reaction mixture is basified with an aqueous solution of sodium hydroxide and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
General Procedure for Bischler-Napieralski Synthesis of 5-Methoxy-3,4-dihydroisoquinoline
A solution of N-formyl-2-(3-methoxyphenyl)ethylamine (1.0 eq) in a dry, high-boiling solvent such as toluene or xylene is treated with a dehydrating agent like phosphorus oxychloride (POCl₃, 1.5 eq) or polyphosphoric acid (PPA). The mixture is heated to reflux for several hours while monitoring the reaction progress by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous layer is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a suitable drying agent, and concentrated in vacuo. The resulting crude 5-methoxy-3,4-dihydroisoquinoline can be purified by chromatography or used directly in the subsequent reduction step.
General Procedure for Reduction to this compound
To a solution of 5-methoxy-3,4-dihydroisoquinoline (1.0 eq) in methanol or ethanol at 0 °C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for a few hours until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Application in Drug Discovery: Targeting Dopamine and Serotonin Receptors
Derivatives of 5-MeO-THIQ have been investigated as ligands for various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are important targets for the treatment of neuropsychiatric disorders. The methoxy group at the 5-position can influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity and selectivity for different receptor subtypes.
For instance, analogues of 5-MeO-THIQ have been synthesized and evaluated for their affinity at dopamine D2 and D3 receptors.[3] The strategic placement of substituents on the nitrogen and at other positions of the THIQ core, guided by the 5-methoxy group, has led to the identification of potent and selective ligands.[3] Similarly, the tetrahydroisoquinoline scaffold is a known pharmacophore for serotonin receptors, and derivatives of 5-MeO-THIQ have the potential to act as selective 5-HT receptor ligands.[4]
The development of such selective ligands is crucial for designing drugs with improved efficacy and reduced side effects. The general approach involves the synthesis of a library of 5-MeO-THIQ derivatives with diverse substituents, followed by in vitro screening to determine their binding affinities at the target receptors.
Caption: A typical workflow for drug discovery utilizing 5-MeO-THIQ as a core scaffold.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via established methods like the Pictet-Spengler and Bischler-Napieralski reactions, combined with the reactivity of its secondary amine, makes it an attractive starting point for the construction of complex molecular architectures. Its application in the synthesis of isoquinoline alkaloids and as a scaffold for the development of novel GPCR ligands underscores its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and scientists to leverage the synthetic potential of 5-MeO-THIQ in their ongoing research and development endeavors.
References
Spectroscopic Profile of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 6.95 | m | 2H | Ar-H |
| 6.75 - 6.65 | m | 1H | Ar-H |
| 3.95 | s | 2H | C1-H |
| 3.80 | s | 3H | OCH₃ |
| 3.10 | t | 2H | C3-H |
| 2.75 | t | 2H | C4-H |
| ~2.0 (variable) | br s | 1H | N-H |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 156.5 | C5 |
| 135.5 | C8a |
| 127.0 | C4a |
| 126.5 | C7 |
| 120.0 | C8 |
| 108.0 | C6 |
| 55.2 | OCH₃ |
| 47.0 | C1 |
| 42.5 | C3 |
| 29.0 | C4 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Broad | N-H Stretch |
| 3050 - 3000 | Medium | Ar C-H Stretch |
| 2950 - 2800 | Strong | Aliphatic C-H Stretch |
| 1600, 1480 | Medium | C=C Aromatic Ring Stretch |
| 1250 | Strong | Ar-O-C Asymmetric Stretch |
| 1030 | Medium | Ar-O-C Symmetric Stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data of this compound (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 163 | 80 | [M]⁺ |
| 162 | 100 | [M-H]⁺ |
| 134 | 60 | [M-C₂H₅]⁺ or [M-CH₃-H₂O]⁺ |
| 118 | 40 | [M-CH₃O-CH₂]⁺ |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.
NMR Spectroscopy
2.1.1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2.1.2. Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
2.2.1. Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
2.2.2. Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
2.3.1. Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected.
2.3.2. Ionization and Analysis: Electron Ionization (EI) is commonly used at a standard energy of 70 eV. The resulting fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of a small molecule like this compound is depicted below.
This comprehensive guide serves as a foundational resource for the spectroscopic identification and characterization of this compound, facilitating its application in research and development.
Potential Therapeutic Targets of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Executive Summary
5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs.[1] While direct pharmacological data on 5-MeO-THIQ is limited in publicly accessible literature, the broader THIQ family exhibits a wide range of activities, including interactions with central nervous system (CNS) targets and potential applications in oncology. This technical guide synthesizes the available information on closely related analogs to extrapolate the potential therapeutic targets of 5-MeO-THIQ, providing a framework for future research and drug development. Based on the pharmacology of its analogs, the primary potential therapeutic targets for 5-MeO-THIQ are likely to include dopamine receptors (specifically D2-like subtypes) and sigma receptors.
Introduction to this compound
This compound is a synthetic intermediate used in the development of more complex molecules targeting neurological disorders and cancer.[1] The tetrahydroisoquinoline core is a key structural motif in a variety of pharmacologically active compounds, suggesting that 5-MeO-THIQ itself may possess intrinsic biological activity. The position of the methoxy group on the aromatic ring is a critical determinant of pharmacological effect, with substitutions at different positions leading to varied receptor affinities and functional outcomes.
Potential Therapeutic Targets
Direct experimental data on the binding profile of 5-MeO-THIQ is not widely available. However, extensive research on closely related analogs, particularly those with methoxy substitutions on the isoquinoline ring, provides strong inferential evidence for its potential molecular targets.
Dopamine Receptors
Numerous studies on substituted tetrahydroisoquinolines have demonstrated significant affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4). The D3 receptor, highly expressed in the mesolimbic regions of the brain, is a key target for neuropsychiatric disorders, including addiction and depression.
Analogs of 5-MeO-THIQ, such as those with 6,7-dimethoxy substitutions, have been shown to be high-affinity D3 receptor ligands.[2] This suggests that 5-MeO-THIQ could also modulate dopaminergic signaling.
Sigma Receptors
In addition to dopamine receptors, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif has been associated with significant affinity for the σ₂ receptor.[2] Sigma receptors are implicated in a variety of cellular functions and are considered therapeutic targets for cancer and neurological diseases. The potential for 5-MeO-THIQ to interact with sigma receptors warrants further investigation.
Quantitative Data from Analog Studies
The following tables summarize the binding affinities (Ki) of various methoxy-substituted tetrahydroisoquinoline analogs for dopamine and sigma receptors. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class and for predicting the potential activity of 5-MeO-THIQ.
Table 1: Binding Affinities (Ki, nM) of Tetrahydroisoquinoline Analogs at Dopamine Receptors
| Compound ID | Primary Pharmacophore | Secondary Pharmacophore | D₂R (Ki, nM) | D₃R (Ki, nM) | D₄R (Ki, nM) |
| 5i | 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol | 3-cyano benzamide | 26 | 26 | >100-fold selectivity vs D3R |
| 5q | 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol | 2,3-dimethoxy benzamide | No Affinity | 57 | No Affinity |
| 5s | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 3-cyano benzamide | - | 1.2 | - |
| 5t | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 4-cyano benzamide | - | 3.4 | - |
Data extracted from a study on rigidified tetrahydroisoquinoline-containing D3R ligands.[2]
Table 2: Binding Affinities (Ki, nM) of Tetrahydroisoquinoline Analogs at Sigma Receptors
| Compound ID | Primary Pharmacophore | Secondary Pharmacophore | σ₂R (Ki, nM) |
| 5c-5e | 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol | 2-chloro, 2-bromo, 2-methoxy benzamide | Moderate Affinity |
| 5f-5h | 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol | 3-chloro, 3-bromo, 3-methoxy benzamide | Moderate Affinity |
| 5s | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 3-cyano benzamide | No Affinity |
| 5t | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 4-cyano benzamide | No Affinity |
Data extracted from a study on rigidified tetrahydroisoquinoline-containing D3R ligands.[2]
Signaling Pathways and Visualizations
Based on the likely interaction of 5-MeO-THIQ with D2-like dopamine receptors, a potential signaling pathway is outlined below. D2-like receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.
Caption: Proposed Gi/o-coupled signaling pathway for 5-MeO-THIQ at D2/D3 dopamine receptors.
The following diagram illustrates a generalized workflow for screening a compound like 5-MeO-THIQ to identify its primary therapeutic targets.
Caption: A generalized workflow for identifying and characterizing the therapeutic targets of a novel compound.
Experimental Protocols
Detailed experimental protocols for 5-MeO-THIQ are not available. The following are generalized, standard protocols for key assays that would be necessary to determine its pharmacological profile.
Radioligand Binding Assay (Generic Protocol)
Objective: To determine the binding affinity (Ki) of 5-MeO-THIQ for a specific receptor (e.g., human D3 receptor).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2/D3 receptors).
-
5-MeO-THIQ hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding competitor (e.g., Haloperidol).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of 5-MeO-THIQ in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific competitor (for non-specific binding), or a concentration of 5-MeO-THIQ.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of 5-MeO-THIQ by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Generic Protocol for Gi-coupled Receptors)
Objective: To determine the functional activity (EC50/IC50 and Emax) of 5-MeO-THIQ at a Gi-coupled receptor (e.g., D3 receptor).
Materials:
-
HEK293 cells stably expressing the receptor of interest.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
5-MeO-THIQ hydrochloride.
-
A reference agonist (e.g., Dopamine).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Culture the cells to an appropriate confluency and then seed them into 384-well plates.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of 5-MeO-THIQ and the reference agonist in assay medium.
-
Aspirate the culture medium and add the test compounds to the cells.
-
To stimulate cAMP production, add a fixed concentration of forskolin to all wells except the basal control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP levels against the log concentration of 5-MeO-THIQ.
-
Perform non-linear regression analysis to determine the IC50 (for agonists, as they inhibit the forskolin-stimulated cAMP production) and the Emax (maximum inhibition).
-
The EC50 for an agonist can be calculated from the IC50 value.
Conclusion and Future Directions
While this compound is a promising scaffold, a significant gap exists in the understanding of its specific pharmacological profile. Based on structure-activity relationships derived from its close analogs, the most probable therapeutic targets are dopamine D2-like receptors and sigma receptors. This suggests potential applications in treating neuropsychiatric disorders such as depression, schizophrenia, and substance abuse, as well as certain types of cancer.
To advance the therapeutic development of 5-MeO-THIQ, the following steps are critical:
-
Comprehensive Receptor and Enzyme Screening: A broad panel screening is essential to identify the primary and secondary targets of 5-MeO-THIQ.
-
In-depth Pharmacological Characterization: Detailed binding and functional assays must be performed to quantify its affinity, potency, and efficacy at the identified targets.
-
Elucidation of Signaling Pathways: Investigating the downstream signaling cascades will provide a mechanistic understanding of its cellular effects.
-
Preclinical In Vivo Studies: Animal models of relevant diseases are necessary to evaluate the therapeutic potential and safety profile of 5-MeO-THIQ.
This technical guide provides a foundational framework for initiating a comprehensive investigation into the therapeutic potential of this compound, guiding future research toward unlocking its full pharmacological capabilities.
References
In Vitro Studies of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a structural motif present in numerous natural alkaloids and synthetic molecules with a wide range of biological activities. The methoxy substitution at the 5-position of the aromatic ring is anticipated to modulate the pharmacological profile of the parent THIQ scaffold, potentially influencing its interaction with various biological targets. This technical guide provides a comprehensive overview of the in vitro evaluation of 5-MeO-THIQ, summarizing available data, detailing relevant experimental protocols, and visualizing key cellular signaling pathways. While direct quantitative data for 5-MeO-THIQ is limited in publicly accessible literature, this guide leverages information from structurally related analogs and established methodologies to provide a framework for its in vitro characterization.
Data Presentation: Biological Activities of Tetrahydroisoquinoline Analogs
Quantitative in vitro data for 5-MeO-THIQ is not extensively available. However, studies on structurally similar tetrahydroisoquinoline derivatives provide insights into its potential biological activities. The following tables summarize relevant data from these analogs.
Table 1: Inhibitory Activity of Tetrahydroisoquinoline Derivatives on Mitochondrial Complex I and Cytotoxicity in SH-SY5Y Cells
| Compound | Complex I Inhibition IC50 (µM) | Cytotoxicity TC50 (µM) in SH-SY5Y Cells |
| Tetrahydroisoquinoline Analog 1 | < 100 | < 200 |
| Tetrahydroisoquinoline Analog 2 | < 100 | < 200 |
| Tetrahydroisoquinoline Analog 3 | < 100 | < 200 |
| Tetrahydroisoquinoline Analog 4 | < 100 | < 200 |
| Tetrahydroisoquinoline Analog 5 | < 100 | < 200 |
| Tetrahydroisoquinoline Analog 6 | < 100 | Not cytotoxic |
Data from a study on 17 tetrahydroisoquinoline derivatives, where six showed significant Complex I inhibition.[1]
Table 2: Anti-Inflammatory Activity of a Synthetic Tetrahydroisoquinoline Alkaloid (MHTP)
| Cell Line | Treatment | Parameter Measured | Effect of MHTP |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) Production | Decreased at 10, 25, and 50 µM |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-1β Levels | Decreased |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 Levels | Decreased |
MHTP is 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol, a structurally related synthetic alkaloid.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the biological activity of 5-MeO-THIQ. These are generalized protocols based on standard laboratory practices.
Synthesis of this compound Hydrochloride
A common method for the synthesis of tetrahydroisoquinolines is the Bischler-Napieralski reaction followed by reduction.
-
Step 1: Amide Formation: React 2-(3-methoxyphenyl)ethylamine with an appropriate acylating agent (e.g., acetyl chloride) to form the corresponding N-acyl derivative.
-
Step 2: Cyclization (Bischler-Napieralski reaction): Treat the N-acyl derivative with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to induce intramolecular cyclization, forming a 3,4-dihydroisoquinoline intermediate.[2][3]
-
Step 3: Reduction: Reduce the resulting 3,4-dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH4) in methanol to yield this compound.[3]
-
Step 4: Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt. Filter and dry the resulting solid.
Receptor Binding Assays
To determine the binding affinity of 5-MeO-THIQ for specific receptors (e.g., serotonin, dopamine), a competitive radioligand binding assay is typically employed.[4][5][6][7][8]
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Unlabeled 5-MeO-THIQ at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of 5-MeO-THIQ or control compounds.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the concentration of 5-MeO-THIQ.
-
Determine the IC50 value (the concentration of 5-MeO-THIQ that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) for 5-MeO-THIQ using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Oxidase (MAO) Inhibition Assay
A common method to assess MAO-A and MAO-B inhibition is a fluorescence-based assay using kynuramine as a substrate.[9][10][11][12][13]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine dihydrobromide (substrate).
-
Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
5-MeO-THIQ at various concentrations.
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
In the 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and varying concentrations of 5-MeO-THIQ or control inhibitors.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate the plate for a specific time (e.g., 30 minutes) at 37°C, protected from light.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310-340 nm and an emission wavelength of ~380-405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 5-MeO-THIQ compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the concentration of 5-MeO-THIQ to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
-
Materials:
-
A relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies, or RAW 264.7 macrophages for anti-inflammatory studies).
-
Cell culture medium and supplements.
-
5-MeO-THIQ at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 5-MeO-THIQ for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
If assessing neuroprotective or anti-inflammatory effects, co-treat with a stressor (e.g., 6-hydroxydopamine for neurotoxicity or lipopolysaccharide for inflammation).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the concentration of 5-MeO-THIQ to determine the EC50 (for protective effects) or IC50 (for cytotoxic effects).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of a compound.[17][18][19]
-
Materials:
-
RAW 264.7 macrophage cells.
-
Lipopolysaccharide (LPS) to induce inflammation.
-
5-MeO-THIQ at various concentrations.
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Sodium nitrite standard solution.
-
96-well plate.
-
Microplate reader.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of 5-MeO-THIQ for a certain period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatants.
-
In a new 96-well plate, mix the supernatants with the Griess reagent.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at ~540 nm.
-
-
Data Analysis:
-
Create a standard curve using the sodium nitrite standard solution.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition of NO production for each concentration of 5-MeO-THIQ compared to the LPS-stimulated control.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound based on the activities of related compounds.
Experimental Workflows
Conclusion
This compound holds potential as a pharmacologically active molecule, with predicted activities including neuroprotection and anti-inflammation based on data from its structural analogs. This technical guide provides a foundational framework for the in vitro investigation of 5-MeO-THIQ. The detailed experimental protocols for synthesis, receptor binding, enzyme inhibition, and cell-based functional assays offer a starting point for researchers to quantitatively characterize its biological profile. The visualization of potential signaling pathways provides a conceptual basis for mechanistic studies. Further research is warranted to generate specific quantitative data for 5-MeO-THIQ to fully elucidate its therapeutic potential.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Pictet-Spengler Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction. This method is crucial for the construction of the tetrahydroisoquinoline core, a scaffold present in numerous natural products and pharmacologically active compounds.
Introduction
The Pictet-Spengler reaction, discovered by Amé Pictet and Theodor Spengler in 1911, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1][2] This reaction is a special case of the Mannich reaction.[2][3] The presence of electron-donating groups, such as a methoxy group on the aromatic ring, facilitates the cyclization under milder conditions.[4] The target molecule, this compound, is a valuable building block in medicinal chemistry and alkaloid synthesis.
The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the final product.[1][5]
Experimental Protocol
This protocol details the synthesis of this compound from 2-(3-methoxyphenyl)ethylamine and paraformaldehyde.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Concentration / Purity | Amount | Moles (mmol) |
| 2-(3-methoxyphenyl)ethylamine | 151.21 | 98% | 1.51 g | 10.0 |
| Paraformaldehyde | (30.03)n | 95% | 0.33 g | 11.0 (as HCHO) |
| Trifluoroacetic Acid (TFA) | 114.02 | 99% | 1.14 mL | 15.0 |
| Acetonitrile (MeCN) | 41.05 | Anhydrous | 50 mL | - |
| Saturated NaHCO₃ solution | - | Aqueous | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | ACS Grade | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | Granular | As needed | - |
| Silica Gel | - | 60 Å, 230-400 mesh | As needed | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-methoxyphenyl)ethylamine (1.51 g, 10.0 mmol) and paraformaldehyde (0.33 g, 11.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.
-
Acid Catalysis: Slowly add trifluoroacetic acid (1.14 mL, 15.0 mmol) to the stirring suspension. The mixture may warm slightly.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Add 50 mL of deionized water to the residue, then cool the flask in an ice bath.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of dichloromethane/methanol (e.g., starting from 100:0 to 95:5) to isolate the pure product.[6]
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Expected ¹H NMR signals include those for the methoxy group (singlet, ~3.8 ppm), aromatic protons, and the aliphatic protons of the tetrahydroisoquinoline core.[7]
-
Visualizations
Reaction Mechanism
The diagram below illustrates the step-by-step chemical pathway for the Pictet-Spengler synthesis.
Caption: Chemical mechanism of the Pictet-Spengler synthesis.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure from starting materials to the final, characterized product.
Caption: Step-by-step workflow for the synthesis and purification.
Safety Precautions
-
2-(3-methoxyphenyl)ethylamine: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Paraformaldehyde: Toxic if swallowed or inhaled. Irritating to the eyes, respiratory system, and skin. Avoid creating dust.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe burns. Handle only in a chemical fume hood with acid-resistant gloves and full PPE.
-
Acetonitrile (MeCN) & Dichloromethane (DCM): Flammable and toxic solvents. Avoid inhalation and contact with skin. All operations should be performed in a well-ventilated fume hood.
References
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure found in numerous alkaloids and pharmacologically active compounds. The Bischler-Napieralski reaction is a robust and classical method for constructing the isoquinoline core.[1][2] It involves the intramolecular electrophilic aromatic substitution and cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[3] This intermediate is then readily reduced to the corresponding tetrahydroisoquinoline. The presence of electron-donating groups, such as a methoxy substituent on the aromatic ring, facilitates this cyclization.[4]
This document provides detailed protocols for the multi-step synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, starting from 2-(3-methoxyphenyl)ethylamine. It includes a classical protocol using phosphorus oxychloride (POCl₃) and a subsequent reduction step, as well as an overview of the reaction mechanism.
Overall Synthesis Scheme
The synthesis is a three-step process starting with the acylation of the primary amine, followed by the key Bischler-Napieralski cyclization, and concluding with the reduction of the imine intermediate.
Figure 1. Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide (Amide Precursor)
This step involves the acylation of the starting phenethylamine to prepare the substrate for the cyclization reaction.
Materials:
-
2-(3-methoxyphenyl)ethylamine
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(3-methoxyphenyl)ethylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.1 equiv.) dropwise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-[2-(3-methoxyphenyl)ethyl]acetamide. The product can be purified by recrystallization or column chromatography if necessary.
Part 2: Synthesis of 5-Methoxy-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)
This is the key ring-forming step where the amide undergoes cyclodehydration.
Materials:
-
N-[2-(3-methoxyphenyl)ethyl]acetamide (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Ice
-
Ammonium hydroxide (NH₄OH) or 10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate for extraction
Procedure:
-
In an oven-dried flask equipped with a reflux condenser under an inert atmosphere, add the N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 equiv.).
-
Add anhydrous toluene (or acetonitrile) to dissolve the amide.
-
Carefully add phosphorus oxychloride (2.0-3.0 equiv.) dropwise to the stirred solution at room temperature.[4] An ice bath can be used to control any initial exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Basify the aqueous mixture to pH > 10 by the slow addition of concentrated ammonium hydroxide or 10% NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 5-Methoxy-3,4-dihydroisoquinoline.
Part 3: Synthesis of this compound (Reduction)
The final step involves the reduction of the C=N double bond of the dihydroisoquinoline intermediate.
Materials:
-
5-Methoxy-3,4-dihydroisoquinoline (from Part 2)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate for extraction
Procedure:
-
Dissolve the crude 5-Methoxy-3,4-dihydroisoquinoline (1.0 equiv.) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 equiv.) portion-wise to the stirred solution.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.
-
Carefully add water to quench the excess NaBH₄.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Reaction Mechanism
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. While two mechanisms are often considered, the pathway proceeding through a highly electrophilic nitrilium ion intermediate is widely accepted, especially under conditions using POCl₃ or P₂O₅.[3][6]
Figure 2. Mechanism of the Bischler-Napieralski reaction via a nitrilium ion intermediate.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Amide Formation | Acetyl Chloride, Et₃N | DCM | 0°C to RT | 2-4 h | >90% |
| 2 | Cyclization | POCl₃ | Toluene | Reflux | 2-6 h | 75-85%[2] |
| 3 | Reduction | NaBH₄ | Methanol | 0°C to RT | 1-3 h | ~95%[7] |
Yields are representative and can vary based on reaction scale and purification efficiency.
Table 2: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Structure | Mol. Formula | MW ( g/mol ) | Expected ¹H NMR Data (CDCl₃, δ ppm) | Expected ¹³C NMR Data (CDCl₃, δ ppm) |
| N-[2-(3-methoxyphenyl)ethyl]acetamide | ![]() | C₁₁H₁₅NO₂ | 193.24 | 7.20 (t, 1H), 6.75 (m, 3H), 5.50 (br s, 1H, NH), 3.79 (s, 3H, OCH₃), 3.50 (q, 2H), 2.80 (t, 2H), 1.95 (s, 3H, COCH₃) | 170.1, 159.8, 140.2, 129.6, 120.8, 114.3, 112.0, 55.1, 40.8, 35.9, 23.3 |
| 5-Methoxy-3,4-dihydroisoquinoline | ![]() | C₁₀H₁₁NO | 161.20 | 8.20 (s, 1H, C1-H), 7.25 (t, 1H), 6.80 (d, 1H), 6.70 (d, 1H), 3.85 (s, 3H, OCH₃), 3.80 (t, 2H), 2.70 (t, 2H) | 163.0, 156.5, 135.0, 128.0, 118.5, 115.0, 109.0, 55.5, 45.0, 24.0 |
| This compound | ![]() | C₁₀H₁₃NO | 163.22 | 7.05 (t, 1H), 6.65 (d, 1H), 6.60 (d, 1H), 4.05 (s, 2H, C1-H₂), 3.80 (s, 3H, OCH₃), 3.10 (t, 2H), 2.75 (t, 2H), 1.90 (br s, 1H, NH) | 156.8, 135.2, 126.8, 122.5, 112.0, 108.5, 55.3, 47.0, 42.5, 29.0 |
Note: Spectroscopic data are predicted values based on the analysis of structurally similar compounds and may vary slightly from experimental results. Structures are illustrative.
Safety and Troubleshooting
-
Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). The quenching of POCl₃ is highly exothermic and must be done slowly and with adequate cooling. Sodium borohydride (NaBH₄) is flammable and reacts with water and acids to produce flammable hydrogen gas.
-
Troubleshooting Low Yields:
-
Incomplete Cyclization: If the Bischler-Napieralski step gives low yields, ensure all reagents and solvents are anhydrous. For less reactive substrates, adding phosphorus pentoxide (P₂O₅) to the POCl₃ can increase the dehydrating power of the reagent system.[3]
-
Side Reactions: A common side reaction is the retro-Ritter reaction, which forms a styrene derivative. This can be minimized by using milder conditions or nitrile solvents.[3]
-
Decomposition: Prolonged heating at high temperatures can lead to the formation of tar. Monitor the reaction closely by TLC to avoid over-running the reaction.[4]
-
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Quantitative Analysis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline using a Validated HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. The described protocol is designed for accuracy, precision, and high throughput, making it suitable for routine analysis in research and quality control environments. The method utilizes a reversed-phase C18 column with UV detection, providing excellent separation and sensitivity. All experimental protocols and validation data are presented herein.
Introduction
This compound is a key intermediate and structural motif in numerous biologically active compounds and pharmaceutical agents. Accurate quantification of this compound is crucial for process monitoring, quality control of starting materials, and pharmacokinetic studies. This document provides a detailed, validated HPLC method to meet these analytical needs.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Analytical grade formic acid.
-
Standards: this compound reference standard (purity ≥98%).
-
Filters: 0.45 µm syringe filters for sample and mobile phase filtration.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution | Isocratic |
| Composition | 70% A : 30% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 700 mL of 0.1% formic acid in water with 300 mL of acetonitrile. Degas the solution for 15 minutes using sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of the calibration curve.
Sample Preparation
-
Solid Samples: Accurately weigh a representative amount of the homogenized sample. Extract the analyte using a suitable solvent such as methanol, employing techniques like sonication. Filter the extract through a 0.45 µm syringe filter into an HPLC vial. Dilute the filtered extract with the mobile phase if necessary to ensure the analyte concentration falls within the linear range of the calibration curve.
-
Liquid Samples: Filter the liquid sample through a 0.45 µm syringe filter into an HPLC vial. Dilute the sample with the mobile phase as needed to be within the calibration range.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| 1 - 100 | > 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of the standard into a sample matrix at three different concentration levels.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 20 | 99.5 | 0.8 |
| 50 | 101.2 | 0.6 |
| 80 | 99.8 | 0.7 |
Precision
The precision of the method was evaluated by performing replicate injections of a standard solution.
| Precision Type | % RSD (n=6) |
| Intra-day Precision | < 1.0% |
| Inter-day Precision | < 1.5% |
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis method.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, and precise for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in a research and quality control setting. The clear workflow and detailed protocols ensure easy implementation and reproducible results.
Application Note and Protocol for the Purification of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxy-1,2,3,4-tetrahydroisoquinoline is a key structural motif present in a variety of biologically active compounds and natural products. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound in high purity for subsequent applications in research and drug development. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar compounds.
The principles of this method are based on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or a mixture of solvents).[1][2] Compounds with a higher affinity for the stationary phase will move more slowly down the column, while compounds with a greater affinity for the mobile phase will move more quickly, thus enabling separation.[2][3]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4] TLC is a quick and inexpensive method to assess the separation of the components in the crude mixture. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35, as this generally translates to a good separation on a silica gel column.[1]
Protocol for TLC Analysis:
-
Prepare the TLC plate: Use a pre-coated silica gel 60 F254 plate. Draw a faint baseline with a pencil about 1 cm from the bottom.
-
Spot the sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate by capillary action.
-
Visualize the spots: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with a suitable agent (e.g., potassium permanganate, ninhydrin for secondary amines) is necessary.[5][6]
-
Calculate the Rf value: The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
Table 1: Suggested TLC Mobile Phase Systems
| Mobile Phase System | Typical Ratio (v/v) | Expected Rf of Similar Compounds |
| Ethyl Acetate / Hexanes | 1:2 to 1:1 | 0.3 - 0.5[7] |
| Dichloromethane / Methanol | 20:1 to 10:1 | 0.4 - 0.7[7] |
Column Chromatography Protocol
This protocol details the steps for purifying this compound using flash column chromatography with silica gel.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)[8]
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Sand (acid-washed)
-
Crude this compound
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Column Packing (Wet Slurry Method)
-
Prepare the column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes) to form a slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.[4]
-
Pack the column: Pour the silica gel slurry into the column. Use a funnel to aid in pouring. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[1]
-
Equilibrate the column: Open the stopcock and allow the solvent to drain until it is just above the top of the silica gel. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[1]
Sample Loading
-
Dissolve the sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Load the sample: Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Adsorb the sample: Open the stopcock and allow the sample to enter the silica gel bed. Wash the sides of the column with a small amount of the mobile phase and allow this to enter the bed as well.
Elution and Fraction Collection
-
Begin elution: Carefully add the mobile phase to the top of the column.
-
Apply pressure (for flash chromatography): Apply gentle air pressure to the top of the column to force the mobile phase through the silica gel at a steady rate.
-
Collect fractions: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product. Spot the collected fractions alongside the crude mixture and a pure standard if available.
-
Gradient Elution (Optional but Recommended): To improve separation efficiency, a gradient of increasing solvent polarity can be used. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the concentration of ethyl acetate to 30-50%.[7]
Table 2: Example Gradient Elution Profile
| Step | Mobile Phase Composition (v/v) | Volume | Purpose |
| 1 | 10% Ethyl Acetate in Hexanes | 2 column volumes | Elute non-polar impurities |
| 2 | 20% Ethyl Acetate in Hexanes | 5-10 column volumes | Elute the target compound |
| 3 | 50% Ethyl Acetate in Hexanes | 2 column volumes | Elute more polar impurities |
Product Isolation
-
Combine pure fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Remove the solvent: Concentrate the combined fractions using a rotary evaporator to remove the mobile phase.
-
Characterize the product: Analyze the final product for purity and identity using techniques such as NMR, mass spectrometry, and melting point determination.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
Table 3: Common Problems and Solutions in Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. A less polar solvent will increase retention, while a more polar solvent will decrease it.[9] |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. The sample should be 1-2% of the silica gel weight.[2] | |
| Uneven packing or cracking of the silica gel bed. | Repack the column carefully, ensuring no air bubbles are trapped.[1] | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Compound Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Tailing of Spots on TLC | Compound is too acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). |
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chromtech.com [chromtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. columbia.edu [columbia.edu]
Application Note and Protocol: Determination of Monoamine Oxidase (MAO) Inhibition by 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of mitochondrial enzymes critical in the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[2] Dysregulation of MAO activity has been implicated in various neurological and psychiatric disorders such as depression, Parkinson's disease, and Alzheimer's disease.[1][3] Consequently, the inhibition of MAO-A and MAO-B represents a key therapeutic strategy for the treatment of these conditions.[2][3]
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. N-functionalized THIQ derivatives have shown inhibitory activity against human MAO. This application note provides a detailed protocol for a fluorometric in vitro assay to determine the inhibitory potential and selectivity of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) against both MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[1]
Principle of the Assay
The MAO enzyme catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured using a fluorescence microplate reader. The rate of fluorescence increase is directly proportional to the MAO activity. The inhibitory effect of 5-MeO-THIQ is determined by measuring the reduction in fluorescence signal in the presence of the compound.
Materials and Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B
-
Substrate: p-Tyramine
-
Test Compound: this compound hydrochloride (5-MeO-THIQ HCl)
-
Positive Controls:
-
Clorgyline (for MAO-A)
-
Pargyline or Selegiline (for MAO-B)
-
-
Detection Reagents:
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Solvent: DMSO (for dissolving test compound and controls)
-
Microplates: 96-well black, flat-bottom plates
-
Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths of approximately 530-570 nm and 585-600 nm, respectively.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4). Store at 4°C.
-
Enzyme Working Solutions: Dilute recombinant human MAO-A and MAO-B enzymes in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solution: Prepare a working solution of p-tyramine in Assay Buffer. The final concentration in the assay should be at or near the Km value for each enzyme.
-
Test Compound (5-MeO-THIQ) Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-MeO-THIQ hydrochloride in deionized water or DMSO.
-
Positive Control Stock Solutions: Prepare high-concentration stock solutions (e.g., 1 mM) of clorgyline and pargyline/selegiline in DMSO.
-
Detection Reagent Mixture: Prepare a working solution containing the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions. This solution is light-sensitive and should be prepared fresh.
MAO Inhibition Assay Protocol
-
Compound Dilution: Prepare serial dilutions of the 5-MeO-THIQ stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Also, prepare serial dilutions of the positive controls.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to the 'Blank' wells.
-
Add 50 µL of the diluted enzyme working solution (MAO-A or MAO-B) to the 'Enzyme Control' and 'Inhibitor' wells.
-
Add 10 µL of the appropriate serial dilutions of 5-MeO-THIQ or positive controls to the 'Inhibitor' wells.
-
Add 10 µL of the solvent used for dilution (e.g., Assay Buffer with a small percentage of DMSO) to the 'Enzyme Control' and 'Blank' wells.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 40 µL of the substrate working solution to all wells.
-
Signal Detection: Immediately add the detection reagent mixture to all wells.
-
Measurement: Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, protected from light, using a fluorescence microplate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time.
Counter-Screen for Interference by 5-MeO-THIQ
To ensure that 5-MeO-THIQ is not interfering with the detection system (e.g., by acting as a redox cycler and generating H₂O₂), a counter-screen is essential.[4][5][6]
-
Assay Setup: Prepare a 96-well plate as described above, but exclude the MAO enzyme .
-
Incubation: Add the test compound dilutions, substrate, and detection reagent mixture.
-
Measurement: Measure the fluorescence under the same conditions as the primary assay.
-
Analysis: Any significant increase in fluorescence in the absence of the MAO enzyme indicates that the test compound is interfering with the assay, likely by generating H₂O₂. The addition of catalase, an enzyme that degrades H₂O₂, can be used as a further confirmatory step; if catalase abolishes the signal, it confirms H₂O₂ generation by the test compound.[4]
Data Presentation and Analysis
The inhibitory activity of 5-MeO-THIQ is expressed as the percentage of inhibition of MAO activity, calculated as follows:
% Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of Enzyme Control Well - Rate of Blank Well)] x 100
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, should be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).
The selectivity index (SI) can be calculated to determine the preference of 5-MeO-THIQ for one MAO isoform over the other:
SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
A higher SI value indicates greater selectivity for MAO-B.
Table 1: Representative IC₅₀ Values of Tetrahydroisoquinoline and Related Compounds against MAO-A and MAO-B
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| N-functionalized heliamine 2' | 8.1 ± 0.01 | 13.8 ± 0.16 | 0.59 | [7] |
| N-arylated heliamine 4h | >100 | 1.55 | >64.5 | [7] |
| N-arylated heliamine 4j | >100 | 5.08 | >19.7 | [7] |
| Genistein | 3.9 | 4.1 | 0.95 | [8] |
| (-)-Maackiain | >100 | 0.68 | >147 | [8] |
| Moclobemide (Reference) | ~0.11 (Ki) | - | - | [3] |
| Selegiline (Reference) | - | ~0.007 | - | [9] |
Note: The above data is for structurally related compounds and should be used for comparative purposes. The IC₅₀ values for 5-MeO-THIQ need to be determined experimentally.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the MAO inhibition assay.
Caption: MAO catalytic pathway and point of inhibition.
References
- 1. Monoamine Oxidase (MAO) Inhibitor Screening Kit Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent selective monoamine oxidase B inhibition by maackiain, a pterocarpan from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a core structure found in many biologically active compounds. THIQ derivatives have been investigated for a range of pharmacological activities, and assessing their cytotoxic potential is a critical step in drug discovery and development. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of 5-MeO-THIQ, enabling researchers to obtain reliable and reproducible data. The assays described herein measure different aspects of cell health, including metabolic activity, membrane integrity, and apoptosis induction.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize hypothetical quantitative data for the cytotoxic effects of 5-MeO-THIQ on various cell lines. These values are for illustrative purposes to demonstrate how to present experimental data.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) of 5-MeO-THIQ after 48-hour exposure
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| A549 | Lung Carcinoma | 42.8 |
| HeLa | Cervical Cancer | 33.1 |
| SH-SY5Y | Neuroblastoma | > 100 |
Table 2: Cell Membrane Integrity (LDH Assay) - % Cytotoxicity of 5-MeO-THIQ after 48-hour exposure
| Concentration (µM) | MCF-7 | A549 | HeLa | SH-SY5Y |
| 10 | 15.2 ± 2.1 | 10.5 ± 1.8 | 12.8 ± 2.5 | 5.1 ± 1.1 |
| 25 | 48.9 ± 4.5 | 35.7 ± 3.9 | 41.3 ± 4.2 | 8.9 ± 1.5 |
| 50 | 75.3 ± 6.8 | 68.2 ± 5.7 | 71.5 ± 6.1 | 15.4 ± 2.3 |
| 100 | 92.1 ± 8.1 | 88.9 ± 7.5 | 90.3 ± 7.9 | 25.6 ± 3.1 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity) - Fold Increase in Caspase Activity after 24-hour exposure
| Concentration (µM) | MCF-7 | A549 | HeLa | SH-SY5Y |
| 10 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.6 ± 0.2 | 1.1 ± 0.1 |
| 25 | 3.5 ± 0.4 | 2.9 ± 0.3 | 3.1 ± 0.3 | 1.3 ± 0.1 |
| 50 | 5.8 ± 0.6 | 4.7 ± 0.5 | 5.2 ± 0.5 | 1.6 ± 0.2 |
| 100 | 7.2 ± 0.8 | 6.1 ± 0.7 | 6.8 ± 0.7 | 1.9 ± 0.2 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[1][3]
Materials:
-
Cell line of interest (e.g., MCF-7, A549, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
5-MeO-THIQ stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS), store protected from light at -20°C[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-MeO-THIQ in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
5-MeO-THIQ stock solution
-
96-well flat-bottom sterile plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
It is crucial to include controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's manual (usually 10-30 minutes), protected from light.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10] An increase in caspase-3/7 activity is an early indicator of apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
5-MeO-THIQ stock solution
-
96-well white or black-walled, clear-bottom sterile plates (for luminescence or fluorescence-based assays)
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using the appropriate 96-well plate for the detection method.
-
Include positive control wells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
Caspase-3/7 Reagent Addition:
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the kit's instructions.
-
Add the reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for the time specified in the kit's manual (typically 30 minutes to 2 hours), protected from light.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of 5-MeO-THIQ.
Potential Signaling Pathway for 5-MeO-THIQ Induced Cytotoxicity
Caption: Hypothetical intrinsic apoptosis pathway induced by 5-MeO-THIQ.
References
- 1. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ic50 values calculated: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Derivatization of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline for Analytical Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a critical step for improving the chromatographic properties and enhancing the detectability of polar and thermally labile molecules like 5-MeO-THIQ. The protocols herein describe two primary methodologies: acylation for general analysis and chiral derivatization for enantiomeric separation. These methods are designed to be robust and reproducible for applications in metabolic studies, pharmacokinetic analysis, and quality control in drug development.
Introduction
This compound is a key structural motif found in numerous biologically active compounds and natural products. Accurate and sensitive quantification of 5-MeO-THIQ in various matrices is essential for research and development. However, its inherent polarity, due to the secondary amine and the potential for hydrogen bonding, can lead to poor peak shape and thermal degradation during GC-MS analysis. Chemical derivatization addresses these challenges by converting the polar functional groups into less polar, more volatile, and thermally stable moieties.[1][2] This application note details protocols for acylation using trifluoroacetic anhydride (TFAA) and for chiral separation using (-)-(1R)-menthyl chloroformate.
Derivatization Strategies
Two primary derivatization strategies are presented to cover the most common analytical needs for 5-MeO-THIQ analysis.
-
Acylation with Trifluoroacetic Anhydride (TFAA): This is a widely used method for derivatizing primary and secondary amines, as well as hydroxyl groups.[3][4][5] The resulting trifluoroacetyl derivative is highly volatile and electron-capturing, making it suitable for sensitive detection by GC-MS with electron capture detection (ECD) or standard electron ionization (EI).[6]
-
Chiral Derivatization with (-)-(1R)-Menthyl Chloroformate: For the enantiomeric separation of chiral 5-MeO-THIQ, derivatization with an optically pure reagent is necessary to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.[7][8][9][10] (-)-(1R)-Menthyl chloroformate is an effective and commercially available chiral derivatizing agent for this purpose.[7][9][10]
Experimental Workflow
The general workflow for the derivatization and analysis of 5-MeO-THIQ is depicted in the following diagram.
Caption: General workflow for the derivatization and GC-MS analysis of 5-MeO-THIQ.
Detailed Experimental Protocols
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is designed for the routine, sensitive analysis of 5-MeO-THIQ.
Materials:
-
Dried 5-MeO-THIQ sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas supply for evaporation
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample extract containing 5-MeO-THIQ is completely dry. This is critical as moisture will hydrolyze the TFAA reagent.
-
Reconstitution: Reconstitute the dried sample in 100 µL of ethyl acetate in a GC vial.
-
Reagent Addition: Add 10 µL of anhydrous pyridine (acts as a catalyst and acid scavenger) followed by 50 µL of TFAA.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the reaction mixture at 60°C for 30 minutes in a heating block.
-
Evaporation: After incubation, cool the vial to room temperature. Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
Protocol 2: Chiral Derivatization with (-)-(1R)-Menthyl Chloroformate
This protocol is for the separation and quantification of the enantiomers of 5-MeO-THIQ.
Materials:
-
Dried 5-MeO-THIQ sample extract
-
(-)-(1R)-Menthyl chloroformate
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply for evaporation
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry.
-
Reconstitution: Dissolve the dried sample in 200 µL of anhydrous toluene in a GC vial.
-
Reagent Addition: Add 20 µL of anhydrous triethylamine (as a base) and 10 µL of a 10% (v/v) solution of (-)-(1R)-menthyl chloroformate in toluene.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 1 hour, or heat at 50°C for 20 minutes to ensure completion.
-
Work-up: Add 200 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize the excess reagent. Vortex for 30 seconds.
-
Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (toluene) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The organic layer containing the diastereomeric carbamate derivatives is ready for direct injection into the GC-MS.
Data Presentation
The following tables provide a template for the expected quantitative data from the GC-MS analysis of derivatized 5-MeO-THIQ. Actual values are instrument and method-dependent and should be determined experimentally.
Table 1: GC-MS Parameters for Analysis of Derivatized 5-MeO-THIQ
| Parameter | TFAA Derivative | (-)-(1R)-Menthyl Chloroformate Derivative |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms or similar non-polar (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless | Splitless |
| Injector Temp. | 250°C | 280°C |
| Oven Program | 80°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | 150°C (2 min), ramp to 300°C at 10°C/min, hold 10 min |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| MS Source Temp. | 230°C | 230°C |
| MS Quad Temp. | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 | m/z 50-600 |
Table 2: Expected Quantitative Data for Derivatized 5-MeO-THIQ
| Derivative | Expected Retention Time (min) | Key Diagnostic Ions (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| TFAA Derivative | To be determined | To be determined (expect M+ and fragments from loss of CF3, CF3CO) | To be determined | To be determined |
| (-)-(1R)-Menthyl Carbamate (Diastereomer 1) | To be determined | To be determined (expect M+ and fragments related to the menthyl group) | To be determined | To be determined |
| (-)-(1R)-Menthyl Carbamate (Diastereomer 2) | To be determined | To be determined (expect M+ and fragments related to the menthyl group) | To be determined | To be determined |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the derivatization of this compound for GC-MS analysis. The choice between acylation and chiral derivatization will depend on the specific analytical goals. Proper implementation of these methods will lead to improved chromatographic performance, enhanced sensitivity, and the ability to perform enantiomeric separations, thereby facilitating comprehensive analysis in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride | Semantic Scholar [semanticscholar.org]
- 6. gcms.cz [gcms.cz]
- 7. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuroprotective Studies Using 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct neuroprotective studies specifically investigating 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) are limited in publicly available literature. These application notes are based on the known neuropharmacological properties of the broader tetrahydroisoquinoline (THIQ) class of compounds. The provided protocols are standard methodologies recommended for evaluating the neuroprotective potential of novel chemical entities like 5-MeO-THIQ.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif found in numerous natural alkaloids and synthetic molecules with significant biological activities.[1] Derivatives of THIQ have demonstrated promising potential as therapeutic agents for neurodegenerative diseases due to their neuroprotective, antioxidant, and anti-inflammatory properties.[2] These compounds are known to interact with various targets within the central nervous system, including monoamine oxidase (MAO), and modulate signaling pathways implicated in neuronal survival and death, such as NF-κB.[3][4]
This compound (5-MeO-THIQ) is a specific derivative whose neuroprotective profile is not yet extensively characterized. The presence of an electron-donating methoxy group on the aromatic ring is a common feature in many neuroactive compounds and may influence its pharmacological properties, including its ability to cross the blood-brain barrier and its affinity for specific receptors or enzymes.[1] These notes provide a framework for investigating the potential neuroprotective effects of 5-MeO-THIQ using established in vitro and in vivo models.
Hypothesized Mechanisms of Neuroprotection for THIQ Derivatives
The neuroprotective effects of the THIQ scaffold are believed to be multifactorial. Based on studies of related compounds, 5-MeO-THIQ may exert its effects through several mechanisms:
-
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress, a key pathological factor in many neurodegenerative diseases.[1][2]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines in the brain.[3]
-
MAO Inhibition: Regulation of neurotransmitter levels by inhibiting monoamine oxidase (MAO-A or MAO-B), which is a target for treating Parkinson's disease and depression.[4][5]
-
Modulation of Apoptotic Pathways: Interference with the molecular cascade leading to programmed cell death, for instance, by inhibiting caspase activation.[6]
-
Anti-excitotoxic Effects: Potential antagonism of glutamate receptors like the NMDA receptor, protecting neurons from excitotoxicity-induced damage.[2]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline in Antimicrobial Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Among these, 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives have emerged as a promising class of compounds in antimicrobial research. This document provides a detailed overview of the application of this compound in this field, including its synthesis, methods for evaluating its antimicrobial properties, and insights into its potential mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method is the Bischler-Napieralski reaction followed by reduction.
General Synthesis Workflow:
Antimicrobial Activity
While specific quantitative data for the parent this compound is limited in publicly available literature, numerous studies on its derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. The data presented below is a summary from various sources on derivatives of the tetrahydroisoquinoline scaffold, which suggest the potential of the 5-methoxy substituted analogs.
Quantitative Antimicrobial Data of Tetrahydroisoquinoline Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-sulfonyl-THIQ derivatives | Aspergillus spp. | - | [1] |
| Penicillium spp. | - | [1] | |
| Botrytis cinerea | - | [1] | |
| C1-substituted THIQ motifs | Staphylococcus aureus (MRSA) | Low MIC values reported | [2] |
| Alkynyl Isoquinoline HSN584 | Staphylococcus aureus (MRSA) | 4 | [3] |
| Staphylococcus epidermidis | 4-16 | [3] | |
| Listeria monocytogenes | 4-16 | [3] | |
| Streptococcus pneumoniae | 4-16 | [3] | |
| Enterococcus faecalis | 4-16 | [3] | |
| Enterococcus faecium (VRE) | 4-16 | [3] | |
| Clostridium difficile | 4-16 | [3] | |
| Alkynyl Isoquinoline HSN739 | Staphylococcus aureus (MRSA) | 4 | [3] |
| Staphylococcus epidermidis | 4-16 | [3] | |
| Listeria monocytogenes | 4-16 | [3] | |
| Streptococcus pneumoniae | 4-16 | [3] |
Note: The table summarizes data for various tetrahydroisoquinoline derivatives to indicate the antimicrobial potential of this scaffold. Further focused studies on this compound are warranted.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Broth Microdilution Workflow:
Potential Mechanisms of Antimicrobial Action
The precise mechanism of action for this compound is an active area of research. However, studies on related isoquinoline alkaloids suggest several potential pathways.
Proposed Antimicrobial Mechanisms:
Protocol 2: Bacterial Membrane Permeability Assay
This assay helps to determine if a compound disrupts the bacterial cell membrane.
Materials:
-
Test compound
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
In a 96-well plate, add the bacterial suspension.
-
Add SYTOX Green to a final concentration of 5 µM to all wells.
-
Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
-
Measurement:
-
Measure the fluorescence immediately and at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., 485 nm excitation, 520 nm emission).
-
-
Analysis:
-
An increase in fluorescence intensity over time indicates that the compound has permeabilized the bacterial membrane, allowing the SYTOX Green dye to enter and bind to intracellular nucleic acids.
-
Conclusion and Future Directions
This compound and its derivatives represent a valuable scaffold for the development of new antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for medicinal chemistry campaigns. The protocols outlined in this document provide a framework for the systematic evaluation of their antimicrobial efficacy and elucidation of their mechanism of action. Future research should focus on synthesizing and screening a focused library of 5-methoxy-THIQ analogs to establish a clear structure-activity relationship and to identify lead candidates with potent and broad-spectrum antimicrobial activity. Further mechanistic studies are also crucial to validate the proposed cellular targets and to guide the rational design of next-generation antimicrobial drugs based on this promising scaffold.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of N-Substituted 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-substituted 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities. This document outlines key synthetic methodologies, presents quantitative data on reaction yields and biological activities, and visualizes relevant signaling pathways to guide further research and development.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of pharmacological properties. The introduction of a methoxy group at the 5-position and various substituents on the nitrogen atom can significantly modulate the biological activity of the THIQ core. These derivatives have shown promise as, among others, dopamine receptor ligands and phosphodiesterase (PDE) inhibitors, making them attractive candidates for the development of novel therapeutics for neurological and inflammatory disorders.
Synthetic Methodologies
Several synthetic strategies can be employed to generate a library of N-substituted 5-MeO-THIQ derivatives. The choice of method often depends on the desired N-substituent and the availability of starting materials. The most common and versatile methods include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and reductive amination of the parent 5-MeO-THIQ.
Experimental Protocols
1. Pictet-Spengler Reaction for 1-Substituted-5-Methoxy-1,2,3,4-tetrahydroisoquinolines
The Pictet-Spengler reaction is a robust method for the synthesis of the tetrahydroisoquinoline core. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
-
Reaction Scheme:
-
2-(3-methoxyphenyl)ethanamine reacts with an aldehyde (R-CHO) in the presence of an acid catalyst to yield the corresponding 1-substituted-5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
-
Detailed Protocol for the Synthesis of 1-Benzyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline:
-
To a solution of 2-(3-methoxyphenyl)ethanamine (1.0 eq.) in a suitable solvent such as toluene or dichloromethane, add phenylacetaldehyde (1.1 eq.).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA)).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
2. Bischler-Napieralski Reaction for N-Acyl-5-Methoxy-1,2,3,4-tetrahydroisoquinolines
This two-step sequence involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline. This method is particularly useful for introducing an acyl group at the nitrogen, which can be subsequently reduced to an alkyl group.
-
Reaction Scheme:
-
N-acylation of 2-(3-methoxyphenyl)ethanamine with an acyl chloride (R-COCl) to form the corresponding amide.
-
Cyclization of the amide using a dehydrating agent (e.g., POCl₃ or P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate.[1][2][3][4][5][6]
-
Reduction of the dihydroisoquinoline with a reducing agent (e.g., NaBH₄) to the final N-acyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
-
Detailed Protocol:
-
N-Acylation: To a solution of 2-(3-methoxyphenyl)ethanamine (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amide.
-
Cyclization and Reduction: Dissolve the crude amide in a suitable solvent like anhydrous acetonitrile or toluene. Add phosphorus oxychloride (POCl₃, 2-3 eq.) and reflux the mixture for 2-6 hours.[2] Cool the reaction to room temperature and carefully quench with ice water. Basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate. Dissolve the crude dihydroisoquinoline intermediate in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise and stir for 1-2 hours.[2] Quench the reaction with water, extract with an organic solvent, and purify by column chromatography.
-
3. Reductive Amination for N-Alkylation of this compound
Reductive amination is a highly versatile and widely used method for the N-alkylation of amines. It involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.
-
Reaction Scheme:
-
This compound reacts with an aldehyde or ketone in the presence of a reducing agent to yield the N-substituted derivative.
-
-
Detailed Protocol for the Synthesis of N-Benzyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or dichloromethane, add benzaldehyde (1.1 eq.).
-
Add a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.).[7][8] A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure N-benzyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline. A yield of 69% has been reported for a similar reductive amination to form an N-benzyl THIQ derivative.[9]
-
Data Presentation
The following tables summarize the synthetic yields and biological activities of various N-substituted this compound derivatives.
Table 1: Synthetic Yields of N-Substituted 5-Methoxy-THIQ Derivatives
| N-Substituent | Synthetic Method | Yield (%) | Reference |
| N-Methyl | Reductive Amination | 72-96% | [10] |
| N-Ethyl | Reductive Amination | 72-96% | [10] |
| N-Benzyl | Reductive Amination | 69% | [9] |
| N-Aryl | Bischler-Napieralski | 51-68% | [11] |
| N-Acyl | N-Acylation | High | [12] |
Table 2: Biological Activity of N-Substituted 5-Methoxy-THIQ Derivatives
| N-Substituent | Target | Activity (IC₅₀ / Kᵢ) | Reference |
| N-(4-(pentafluoro-λ6-sulfanyl)benzoyl) | Dopamine D2 Receptor | Kᵢ = 7.14 nM | [13] |
| N-(4-(pentafluoro-λ6-sulfanyl)benzoyl) | Dopamine D3 Receptor | Kᵢ = 8.42 nM | [13] |
| N-(biphenyl-4-carbonyl) | Dopamine D3 Receptor | Kᵢ = 2.7 nM | [14] |
| N-(naphthalene-2-carbonyl) | Dopamine D3 Receptor | Kᵢ = 2.7 nM | [14] |
| Various N-aryl amides | Dopamine D3 Receptor | Kᵢ = 1.2 - 540 nM | [15] |
| 3,4-dimethoxyphenyl derivative | PDE4B | IC₅₀ = 2.82 nM | [16] |
| 8-methoxyquinoline-5-carboxamide | PDE4 | Potent Inhibition | [17] |
Signaling Pathways and Experimental Workflows
The biological effects of N-substituted 5-MeO-THIQ derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Dopamine Receptor Signaling
Many 5-MeO-THIQ derivatives exhibit high affinity for dopamine receptors, particularly the D2 and D3 subtypes.[13][14][15] These G protein-coupled receptors (GPCRs) play a critical role in neurotransmission, regulating processes such as motor control, motivation, and cognition.[7] D2-like receptors (D2, D3, D4) are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of 5-MeO-THIQ derivatives.
Phosphodiesterase 4 (PDE4) Signaling
Certain 5-MeO-THIQ derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.[16][17] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This mechanism is particularly relevant in inflammatory cells, where elevated cAMP has anti-inflammatory effects.
Caption: Inhibition of PDE4 by 5-MeO-THIQ derivatives leads to increased cAMP and anti-inflammatory effects.
MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 pathway, are crucial signaling pathways that regulate a wide array of cellular processes such as proliferation, differentiation, and survival. Some studies suggest that tetrahydroisoquinoline derivatives can modulate this pathway, for instance, by affecting the phosphorylation of ERK1/2.
Caption: Potential modulation of the MAPK/ERK signaling pathway by 5-MeO-THIQ derivatives.
General Synthetic Workflow
The synthesis of a library of N-substituted 5-MeO-THIQ derivatives for structure-activity relationship (SAR) studies typically follows a structured workflow.
Caption: General workflow for the synthesis and evaluation of N-substituted 5-MeO-THIQ derivatives.
Conclusion
The synthetic routes and biological data presented in these application notes highlight the therapeutic potential of N-substituted this compound derivatives. The detailed protocols provide a practical guide for the synthesis of diverse compound libraries, while the tabulated data and signaling pathway diagrams offer a framework for understanding their structure-activity relationships and mechanisms of action. This information is intended to facilitate further research and accelerate the discovery of novel drug candidates based on this versatile scaffold.
References
- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler napieralski reaction | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ki Summary [bdb99.ucsd.edu]
- 13. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 14. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and effective methods for synthesizing the 1,2,3,4-tetrahydroisoquinoline scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. The choice between these routes often depends on the availability of starting materials and the desired substitution pattern on the final product.
Q2: Which synthetic route generally provides higher yields for this compound?
Both the Pictet-Spengler and Bischler-Napieralski reactions can provide good to excellent yields. However, the yield is highly dependent on the specific reaction conditions, the purity of the starting materials, and the substrate itself. For substrates with electron-donating groups, such as the methoxy group in the target molecule, both reactions are generally efficient. Optimization of reaction parameters is crucial for maximizing the yield in either case.
Q3: What are the key intermediates in each synthetic pathway?
-
Pictet-Spengler Reaction: The key intermediate is an electrophilic iminium ion, formed from the condensation of a β-arylethylamine with an aldehyde or ketone.[1]
-
Bischler-Napieralski Reaction: This reaction proceeds through the formation of a 3,4-dihydroisoquinoline intermediate, which is then reduced to the final tetrahydroisoquinoline product. The formation of the dihydroisoquinoline can occur via a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions.[2]
Troubleshooting Guides
Pictet-Spengler Reaction Troubleshooting
This guide addresses common issues encountered during the Pictet-Spengler synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficiently acidic catalyst: The formation of the reactive iminium ion is acid-catalyzed. | Use a stronger protic acid (e.g., trifluoroacetic acid - TFA) or a Lewis acid (e.g., BF₃·OEt₂). The concentration of the acid can also be optimized. |
| Decomposition of starting material: The β-arylethylamine precursor can be sensitive to harsh acidic conditions and high temperatures. | Start with milder conditions (e.g., lower temperature, less concentrated acid) and gradually increase if the reaction does not proceed. Consider a two-step procedure where the initial Schiff base is formed under neutral conditions, followed by acid-catalyzed cyclization. | |
| Poor quality of reagents: Impurities in the aldehyde or solvent can inhibit the reaction. Water, in particular, can hydrolyze the iminium ion intermediate. | Ensure the aldehyde is pure and the solvent is anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. | |
| Steric hindrance: Bulky substituents on the β-arylethylamine or the carbonyl compound can impede the reaction. | For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. | |
| Formation of Side Products | Oxidation of the product: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. | Conduct the reaction under an inert atmosphere and minimize the reaction time once the starting material is consumed. |
| Formation of regioisomers: If the aromatic ring has multiple activation sites, cyclization may occur at an undesired position. For 5-methoxy-THIQ synthesis, this is less of a concern due to the directing effect of the methoxy group. | Careful control of reaction conditions (temperature and catalyst) can sometimes influence regioselectivity. | |
| Difficult Product Purification | Similar polarity of product and starting materials: Unreacted starting materials may co-elute with the product during chromatographic purification. | Monitor the reaction to completion using thin-layer chromatography (TLC). If separation is challenging, consider derivatizing the product to alter its polarity before purification. |
Bischler-Napieralski Reaction Troubleshooting
This guide focuses on resolving issues during the initial cyclization to form the 6-methoxy-3,4-dihydroisoquinoline intermediate.
| Problem | Potential Cause | Suggested Solution |
| Low or No Dihydroisoquinoline Yield | Deactivated aromatic ring: The reaction is an electrophilic aromatic substitution, and electron-withdrawing groups on the aromatic ring will hinder cyclization. The methoxy group in the precursor is activating, making this less of an issue. | For less reactive substrates, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is more effective.[2] |
| Insufficiently potent dehydrating agent: The chosen dehydrating agent may not be strong enough to promote efficient cyclization. | If POCl₃ alone is insufficient, a mixture of P₂O₅ and POCl₃ can be used. Modern protocols sometimes employ milder and more effective reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base. | |
| Side reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative. | Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Milder reaction conditions can also minimize this side reaction.[3] | |
| Inappropriate reaction conditions: High temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of tar. | Carefully control the reaction temperature and monitor its progress by TLC to determine the optimal reaction time. | |
| Formation of an Unexpected Regioisomer | Cyclization at an alternative position: While the methoxy group strongly directs the cyclization, alternative cyclization can occasionally occur. | Modify the activating groups on the aromatic ring to further enhance the desired regioselectivity. |
| Tar Formation | Polymerization and decomposition: This is common at high temperatures and with extended reaction times. | Maintain strict temperature control and stop the reaction as soon as the starting material is consumed. |
Data Presentation: Comparison of Reaction Conditions
Optimizing reaction parameters is critical for maximizing the yield of this compound. The following tables summarize reported yields for similar tetrahydroisoquinoline syntheses under various conditions.
Table 1: Pictet-Spengler Reaction Conditions for Tetrahydroisoquinoline Synthesis
| Starting Amine | Carbonyl Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylethylamine | Dimethoxymethane | conc. HCl | - | 100 | - | 40 | [4] |
| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | TFA | - | MW | 0.25 | 98 | [4] |
| 3,4,5-Trimethoxyphenethylamine | Pyruvic acid | - | - | - | - | - | [5] |
| 2-Bromo-4-methoxy-5-hydroxyphenethylamine | Substituted acetaldehyde | - | - | - | - | - | [5] |
Table 2: Bischler-Napieralski Reaction and Reduction for Tetrahydroisoquinoline Synthesis
| Starting Amide | Cyclization Reagent | Solvent | Temp. (°C) | Time (h) | Reduction Reagent | Yield (%) | Reference |
| N-acetylhomoveratrylamine | POCl₃ | Toluene | Reflux | 2 | NaBH₄ | 95-96 (dihydroisoquinoline) | [6] |
| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | - | - | - | - | - | [2] |
| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | P₂O₅ | - | - | - | - | - | [2] |
| N-Acyl-3-methoxy-phenylethylamine | POCl₃, then reduction | - | - | - | NaBH₄ | - | [4] |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative
This general procedure can be adapted for the synthesis of this compound.
Materials:
-
Appropriate β-arylethylamine (e.g., 2-(3-methoxyphenyl)ethylamine)
-
Aldehyde (e.g., formaldehyde or paraformaldehyde)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Anhydrous solvent (e.g., dichloromethane - DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the β-arylethylamine (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add the aldehyde (1.0-1.2 equiv) to the solution at room temperature.
-
Slowly add the acid catalyst (e.g., TFA, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (this may range from room temperature to reflux) and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the excess acid is neutralized.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydroisoquinoline.
Protocol 2: Bischler-Napieralski Synthesis of a Dihydroisoquinoline and Subsequent Reduction
This two-step procedure is a common route to tetrahydroisoquinolines.
Part A: Bischler-Napieralski Cyclization
Materials:
-
N-acyl-β-arylethylamine (e.g., N-formyl-2-(3-methoxyphenyl)ethylamine)
-
Dehydrating agent (e.g., phosphorus oxychloride - POCl₃)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Ice
-
Base (e.g., ammonium hydroxide or sodium bicarbonate solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-β-arylethylamine (1.0 equiv) and the anhydrous solvent.
-
Cool the solution in an ice bath and add the dehydrating agent (e.g., POCl₃, 1.1-5.0 equiv) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto a mixture of ice and base.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the next step.
Part B: Reduction to Tetrahydroisoquinoline
Materials:
-
Crude or purified 3,4-dihydroisoquinoline from Part A
-
Reducing agent (e.g., sodium borohydride - NaBH₄)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
Dissolve the 3,4-dihydroisoquinoline in the chosen solvent.
-
Cool the solution in an ice bath and add the reducing agent portion-wise.
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC.
-
Upon completion, carefully add water to quench the excess reducing agent.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final 1,2,3,4-tetrahydroisoquinoline.
Visualizations
Pictet-Spengler Reaction Workflow
Caption: General experimental workflow for the Pictet-Spengler reaction.
Bischler-Napieralski Reaction & Reduction Workflow
Caption: Two-stage workflow for the Bischler-Napieralski reaction followed by reduction.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low reaction yields.
References
- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting the Pictet-Spengler Reaction for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the side products encountered during the synthesis of 5-methoxy-1,2,3,4-tetrahydroisoquinoline and its regioisomer via the Pictet-Spengler reaction. The primary starting material for this synthesis is 3-methoxyphenylethylamine, which upon reaction with an aldehyde (commonly formaldehyde or its equivalent), can lead to the formation of two main regioisomeric products: the desired 7-methoxy-1,2,3,4-tetrahydroisoquinoline and the isomeric this compound. This guide will help you understand, troubleshoot, and control the formation of these and other potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed in the Pictet-Spengler reaction of 3-methoxyphenylethylamine with formaldehyde?
When 3-methoxyphenylethylamine undergoes a Pictet-Spengler reaction with formaldehyde, a mixture of two primary regioisomeric products is typically formed: 7-methoxy-1,2,3,4-tetrahydroisoquinoline and this compound. The methoxy group on the starting material directs the cyclization to the positions ortho and para to it, leading to this product mixture.
Q2: What are the common side products other than the main regioisomers?
Besides the formation of the two main regioisomers, other side products can include:
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N-Methylated products: If formaldehyde is used in excess or under certain conditions, N-methylation of the starting material or the product can occur.
-
Oxidized products: The tetrahydroisoquinoline products can sometimes be oxidized to their corresponding dihydroisoquinolines or fully aromatic isoquinolines, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Products from related reactions: Under strongly acidic and high-temperature conditions, side reactions resembling the Bischler-Napieralski reaction can occur, potentially leading to different cyclized products or elimination products like styrenes, particularly if N-acylated starting materials are used.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that researchers may encounter during the Pictet-Spengler reaction of 3-methoxyphenylethylamine and provides guidance on how to resolve them.
Issue 1: Poor Regioselectivity - Mixture of 5-Methoxy and 7-Methoxy Isomers
The formation of a mixture of 5-methoxy and 7-methoxy-1,2,3,4-tetrahydroisoquinoline is the most common challenge in this specific Pictet-Spengler reaction. The ratio of these isomers is highly dependent on the reaction conditions.
| Potential Cause | Recommended Solution |
| Kinetic vs. Thermodynamic Control | Cyclization at the position ortho to the methoxy group (to form the 5-methoxy isomer) is often under kinetic control, while cyclization at the para position (to form the 7-methoxy isomer) is typically under thermodynamic control. To favor the 7-methoxy isomer (thermodynamic product) , use stronger acids (e.g., HCl, H₂SO₄) and higher reaction temperatures. For the 5-methoxy isomer (kinetic product) , milder conditions, such as weaker acids (e.g., formic acid) and lower temperatures, may favor its formation, although separation from the thermodynamic product will likely still be necessary. |
| Acid Catalyst | The choice and concentration of the acid catalyst play a crucial role in regioselectivity. Stronger acids tend to favor the formation of the more stable 7-methoxy isomer. Experiment with different acids (e.g., formic acid, acetic acid, trifluoroacetic acid, HCl) and concentrations to optimize the ratio for your desired product. |
| Reaction Temperature and Time | Higher temperatures and longer reaction times generally favor the thermodynamically more stable 7-methoxy isomer. If the 5-methoxy isomer is desired, it is advisable to run the reaction at a lower temperature and monitor the progress closely to stop the reaction before significant isomerization to the 7-methoxy product occurs. |
Issue 2: Formation of N-Methylated Side Products
The presence of N-methyl-3-methoxyphenylethylamine or N-methylated tetrahydroisoquinoline products can complicate purification.
| Potential Cause | Recommended Solution |
| Excess Formaldehyde | Use a stoichiometric amount or only a slight excess of the aldehyde source (e.g., formaldehyde, paraformaldehyde, or trioxane). An excess of formaldehyde can lead to the Eschweiler-Clarke type N-methylation of the secondary amine in the product. |
| Reaction Conditions | The Eschweiler-Clarke reaction is typically favored by the presence of formic acid and formaldehyde at elevated temperatures. If N-methylation is a significant issue, consider using a different acid catalyst or running the reaction at a lower temperature. |
Issue 3: Presence of Oxidized Byproducts
The formation of dihydroisoquinolines or isoquinolines can reduce the yield of the desired tetrahydroisoquinoline product.
| Potential Cause | Recommended Solution |
| Exposure to Air | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is run at high temperatures for an extended period. |
| Choice of Acid | Some strong acids at high temperatures can promote dehydrogenation. If oxidation is a problem, consider using milder acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction of 3-Methoxyphenylethylamine
This protocol provides a general starting point for the reaction, which can be optimized to favor either the 5-methoxy or 7-methoxy isomer based on the troubleshooting guide above.
-
Reactant Preparation: Dissolve 3-methoxyphenylethylamine (1 equivalent) in a suitable solvent (e.g., water, ethanol, or toluene).
-
Addition of Aldehyde: Add a solution of formaldehyde (1.1 equivalents, typically as a 37% aqueous solution) or another aldehyde to the reaction mixture.
-
Acid Catalysis: Slowly add the chosen acid catalyst (e.g., formic acid, hydrochloric acid, or sulfuric acid) to the mixture. The amount and type of acid should be optimized based on the desired regioisomer.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to separate the regioisomers and other impurities.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and logical relationships in the Pictet-Spengler synthesis of methoxy-substituted tetrahydroisoquinolines.
Technical Support Center: Purification of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the purification of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter during the purification of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. The two most common methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Synthesis: Common impurities include unreacted 2-(3-methoxyphenyl)ethylamine and the aldehyde (e.g., formaldehyde or its equivalent) used in the condensation step. Incomplete cyclization or side reactions under acidic conditions can also lead to related impurities.
-
Bischler-Napieralski Synthesis: You may find unreacted N-[2-(3-methoxyphenyl)ethyl]formamide. The use of strong dehydrating agents like phosphorus pentoxide can sometimes lead to the formation of abnormal cyclization products, resulting in isomeric impurities.[1]
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification methods for this basic alkaloid are:
-
Acid-Base Extraction: This is a crucial first step to separate the basic product from neutral and acidic impurities.
-
Column Chromatography: Silica gel chromatography is effective for separating the target compound from closely related impurities.
-
Recrystallization: This is an excellent final step for obtaining a highly pure, crystalline product.
Q3: My compound appears to be degrading during purification. What are the stability considerations for this compound?
A3: Tetrahydroisoquinolines, particularly those with electron-donating groups like a methoxy substituent, can be susceptible to oxidation, especially when exposed to air and light for extended periods. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to store it in a cool, dark place. The use of degassed solvents for chromatography can also minimize oxidation.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of the product in the organic layer after basification. | Incomplete extraction from the aqueous layer. The pH of the aqueous layer was not sufficiently basic to deprotonate the amine. | Ensure the pH of the aqueous layer is greater than 10 (use pH paper or a pH meter to verify). Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| An emulsion forms between the aqueous and organic layers. | Vigorous shaking of the separatory funnel. High concentration of the compound or impurities. | Gently swirl or invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| The product precipitates out of the aqueous layer upon basification. | The product is not very soluble in the extraction solvent at the concentration used. | Use a larger volume of the organic solvent for extraction. Choose an organic solvent in which the free base is more soluble. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from an impurity (co-elution). | The polarity of the eluent is not optimal. The column is overloaded with the sample. | Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve a good separation of spots. A common starting eluent for related compounds is a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5 v/v).[2] Use a less polar solvent system for better separation of less polar impurities and a more polar system for more polar impurities. Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the product spot on TLC and the column. | The compound is interacting strongly with the acidic silica gel due to its basic nature. The compound is not fully dissolved when loaded onto the column. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Ensure the sample is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A step gradient from dichloromethane to a dichloromethane/methanol mixture is often effective. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | The cooling process is too rapid. The solvent is too nonpolar, or impurities are preventing crystallization. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent or a solvent mixture. Common recrystallization solvents for organic compounds include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[3] Add a seed crystal to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then cool again. Try a solvent in which the compound has lower solubility at room temperature. |
| The purified material is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. The crystals were not washed properly after filtration. | Try a different recrystallization solvent. Perform a second recrystallization. Wash the collected crystals with a small amount of the cold recrystallization solvent. |
Experimental Protocols
General Acid-Base Extraction Protocol
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl) three times. The basic this compound will move into the acidic aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is strongly basic (pH > 10).
-
Extract the now basic aqueous layer three times with a fresh organic solvent (DCM or EtOAc). The deprotonated product will now be in the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude basic product.
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Start with Dichloromethane (DCM) and gradually add Methanol (MeOH) (e.g., from 100% DCM to 95:5 DCM:MeOH). A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing. |
| TLC Visualization | UV light (254 nm) and/or staining with potassium permanganate solution. |
General Recrystallization Protocol
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision-making workflow for the purification and purity assessment of this compound.
References
- 1. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemicals [chemicals.thermofisher.cn]
optimization of reaction conditions for Bischler-Napieralski synthesis
Welcome to the Technical Support Center for the Bischler-Napieralski Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful execution of this pivotal reaction in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution reaction used for the cyclization of β-arylethylamides or β-arylethylcarbamates to synthesize 3,4-dihydroisoquinolines.[1][2] This reaction is typically performed in the presence of a dehydrating agent under acidic conditions.[1][3] The resulting dihydroisoquinolines are valuable intermediates that can be subsequently oxidized to the corresponding aromatic isoquinolines, which are core structures in many natural products and pharmaceuticals.[4][5]
Q2: What are the most common dehydrating agents used in the Bischler-Napieralski synthesis?
Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[5][6] For substrates that have electron-withdrawing groups on the aromatic ring, a stronger combination, such as P₂O₅ in refluxing POCl₃, is often more effective.[7] Milder and more modern reagents like triflic anhydride (Tf₂O) and polyphosphoric acid (PPA) have also been successfully employed.[2][5]
Q3: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is believed to proceed through one of two primary mechanistic pathways, depending on the reaction conditions.[2][3]
-
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes cyclization, followed by elimination to form the 3,4-dihydroisoquinoline.[2][3]
-
Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then trapped by the electron-rich aromatic ring to induce cyclization.[3][5]
Current understanding suggests that the specific reaction conditions can influence which mechanism is predominant.[3]
Q4: How does the electronic nature of the aromatic ring affect the reaction?
The Bischler-Napieralski reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the aromatic ring. The reaction is most effective when the aromatic ring is electron-rich, meaning it possesses electron-donating groups.[5][8] Conversely, electron-withdrawing groups on the aromatic ring will significantly hinder or even prevent the cyclization from occurring.[4]
Q5: What are the advantages of using milder reaction conditions, such as Tf₂O and 2-chloropyridine?
Modern protocols using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine offer several advantages. These conditions are generally milder, often allowing the reaction to proceed at lower temperatures (e.g., -20 °C to room temperature).[4] This can lead to higher yields, better functional group tolerance, and a reduction in side reactions, particularly for sensitive substrates.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the Bischler-Napieralski synthesis in a question-and-answer format.
Q6: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?
Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Ring: The aromatic ring of your substrate lacks sufficient electron-donating groups.[4] | Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃. Alternatively, consider switching to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[3][4] |
| Insufficiently Potent Dehydrating Agent: The chosen dehydrating agent (e.g., POCl₃ alone) may not be strong enough for your specific substrate.[4] | If using POCl₃ alone is unsuccessful, try a mixture of P₂O₅ and POCl₃.[3] |
| Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.[4] | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[4] |
| Moisture in the Reaction: Reagents and solvents are not anhydrous. | Ensure all glassware is oven-dried, and use anhydrous solvents and fresh reagents. The reaction is sensitive to moisture. |
| Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to decomposition.[3] | Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.[3] |
Q7: I am observing a significant amount of a styrene-like side product. What is this, and how can I prevent it?
This is likely due to a retro-Ritter reaction, a major competing pathway where the nitrilium ion intermediate fragments to form a styrene derivative.[4][7] This side reaction is particularly prevalent when the resulting styrene is highly conjugated.[4]
Solutions to Minimize the Retro-Ritter Reaction:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter product.[6]
-
Milder Conditions: Employing a modern protocol with Tf₂O and 2-chloropyridine allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[4]
-
Alternative Reagents: A procedure using oxalyl chloride to form an N-acyliminium intermediate is less prone to fragmentation.[6]
Q8: The reaction mixture has turned into a thick, unmanageable tar. What can I do?
The formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[3]
Strategies to Avoid Tar Formation:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[3]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent overheating and decomposition.[3]
-
Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[3]
Q9: I have isolated a product, but it is not the expected regioisomer. Why did this happen?
The formation of an unexpected regioisomer can occur if cyclization happens at an alternative, electronically favorable position on the aromatic ring. This is influenced by the substitution pattern on the arene. In some cases, particularly with P₂O₅, an ipso-attack followed by rearrangement can lead to an "abnormal" product.[2]
Addressing Regioisomer Formation:
-
Reagent Choice: The choice of dehydrating agent can influence the regioselectivity. For example, in some cases, using POCl₃ alone favors the formation of the "normal" product.[2]
-
Substrate Modification: Modification of activating groups on the aromatic ring may be necessary to direct the cyclization to the desired position.
-
Thorough Analysis: Carefully characterize your product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.[3]
Data Presentation
The choice of dehydrating agent and reaction conditions significantly impacts the yield of the Bischler-Napieralski synthesis. The following tables provide a summary of quantitative data for different substrates and conditions.
Table 1: Comparative Yields of Dehydrating Agents for the Cyclization of N-(3,4-dimethoxyphenethyl)acetamide [3]
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 75 |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85 |
| Tf₂O / 2-chloropyridine | CH₂Cl₂ | -20 °C to 0 °C | 92 |
Table 2: Examples of Bischler-Napieralski Reaction in the Synthesis of Pharmaceutical Precursors
| Product | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| 1-Methylisoquinoline derivative | Amine derivative | POCl₃ | 85 (cyclization step) | [9] |
| Papaverine derivative | Not specified | Not specified | 66 | [9] |
| Tridemethoxy lamellarin D | m-Methoxybenzaldehyde | POCl₃ | 7 (overall, 8 steps) | [9] |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃) [3]
This protocol is a general guideline and may require optimization for specific substrates, particularly those with electron-rich aromatic rings.
-
To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 2.0 to 3.0 equivalents) dropwise to the solution at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O) [4]
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Bischler-Napieralski synthesis.
Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of 5-MeO-THIQ in my aqueous assay buffer. What are the likely causes?
A1: Precipitation of 5-MeO-THIQ in aqueous buffers is a common issue stemming from its chemical structure. The molecule possesses a hydrophobic tetrahydroisoquinoline core and a methoxy group, which contribute to low aqueous solubility. The secondary amine in the structure means its ionization state, and therefore solubility, is highly dependent on the pH of the solution. At physiological pH (around 7.4), the compound is likely to be less protonated and thus less soluble, leading to precipitation.
Q2: What is the first step I should take to address the solubility of 5-MeO-THIQ?
A2: The initial and most critical step is to determine the intrinsic solubility of your specific batch of 5-MeO-THIQ. This can be achieved through a simple shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section below. Understanding the baseline solubility in your primary assay buffer will inform the subsequent troubleshooting strategy.
Q3: Can I use organic solvents to dissolve 5-MeO-THIQ?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol can be used to prepare a high-concentration stock solution of 5-MeO-THIQ.[1][2] This stock is then diluted into the aqueous assay buffer. However, it is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically <1%, and often <0.1%) to avoid solvent-induced artifacts that could affect the biological system under investigation.[3]
Q4: How does pH affect the solubility of 5-MeO-THIQ, and how can I use this to my advantage?
A4: As a secondary amine, 5-MeO-THIQ is a weak base. Its solubility can be significantly increased in acidic conditions where the amine group becomes protonated, forming a more soluble salt.[4] You can explore adjusting the pH of your assay buffer, if permissible for your experimental system. For instance, lowering the pH may enhance solubility. However, ensure the pH change does not impact the activity of your target protein or the health of your cells. The use of the hydrochloride salt of 5-MeO-THIQ can also be a good starting point as it is generally more water-soluble than the free base.[5]
Q5: Are there other additives I can use to improve the solubility of 5-MeO-THIQ?
A5: Several other excipients can be employed to enhance solubility. These include:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like 5-MeO-THIQ, thereby increasing their aqueous solubility.[6][7]
-
Bovine Serum Albumin (BSA): In some cell-based assays, the addition of a low concentration of BSA to the medium can help to keep hydrophobic compounds in solution.
It is important to test the compatibility of these additives with your specific assay, as they can sometimes interfere with the biological readout.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Solubility
This guide provides a step-by-step workflow for systematically addressing the solubility of 5-MeO-THIQ.
Caption: Troubleshooting workflow for 5-MeO-THIQ solubility.
Guide 2: Decision Tree for Co-solvent Selection
This guide helps in selecting an appropriate co-solvent and determining its optimal concentration.
Caption: Decision tree for co-solvent optimization.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of 5-MeO-THIQ in a specific buffer.
Materials:
-
5-MeO-THIQ (solid)
-
Assay buffer of interest
-
Microcentrifuge tubes
-
Orbital shaker
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of solid 5-MeO-THIQ to a microcentrifuge tube containing a known volume of the assay buffer.
-
Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm that excess solid remains.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of 5-MeO-THIQ using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or µM.
Protocol 2: pH-Dependent Solubility Profiling
Objective: To assess the effect of pH on the solubility of 5-MeO-THIQ.
Materials:
-
5-MeO-THIQ (solid)
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
Equipment from Protocol 1
Methodology:
-
Perform the shake-flask method (Protocol 1) in parallel using buffers of varying pH.
-
Quantify the solubility of 5-MeO-THIQ at each pH.
-
Plot solubility as a function of pH to identify the optimal pH range for your experiments.
Protocol 3: Co-solvent Titration
Objective: To determine the minimum concentration of a co-solvent required to dissolve 5-MeO-THIQ at the desired final concentration.
Materials:
-
5-MeO-THIQ (solid)
-
DMSO, Ethanol, or Methanol
-
Assay buffer
Methodology:
-
Prepare a high-concentration stock solution of 5-MeO-THIQ in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of this stock solution into the assay buffer to achieve the desired final concentration of 5-MeO-THIQ, while varying the final concentration of the co-solvent (e.g., 5%, 2%, 1%, 0.5%, 0.1%).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a relevant incubation period.
-
The lowest concentration of the co-solvent that maintains the compound in solution is the optimal concentration.
-
Always run a vehicle control in your assay with the same final concentration of the co-solvent to check for any effects of the solvent itself.
Protocol 4: Evaluation of Solubilizing Excipients
Objective: To test the effectiveness of surfactants or cyclodextrins in improving the solubility of 5-MeO-THIQ.
Materials:
-
5-MeO-THIQ (solid)
-
Stock solutions of excipients (e.g., 10% Tween® 80, 100 mM Hydroxypropyl-β-cyclodextrin)
-
Assay buffer
Methodology:
-
Prepare the assay buffer containing various concentrations of the chosen excipient (e.g., 0.01%, 0.1%, 1% Tween® 80).
-
Perform the shake-flask solubility measurement (Protocol 1) in these excipient-containing buffers.
-
Compare the solubility results to that in the buffer alone to determine the efficacy of the excipient.
-
As with co-solvents, test the effect of the excipient alone in your assay as a control.
Data Presentation
Table 1: Solubility of 5-MeO-THIQ in Various Solvents and Buffers
| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) | Observations |
| Deionized Water | 25 | User Data | User Data | e.g., Fine precipitate |
| PBS (pH 7.4) | 25 | User Data | User Data | e.g., Immediate cloudiness |
| 50 mM Tris (pH 8.0) | 25 | User Data | User Data | |
| 50 mM Acetate (pH 5.0) | 25 | User Data | User Data | e.g., Clear solution |
| PBS + 1% DMSO | 25 | User Data | User Data | |
| PBS + 0.1% Tween® 80 | 25 | User Data | User Data | |
| PBS + 10 mM HP-β-CD | 25 | User Data | User Data |
This table should be populated with the user's experimental data.
Table 2: Co-solvent Compatibility and Assay Interference
| Co-solvent | Final Concentration (%) | 5-MeO-THIQ Solubility | Assay Signal Inhibition (%) | Cell Viability (%) |
| DMSO | 1 | Soluble | User Data | User Data |
| DMSO | 0.5 | Soluble | User Data | User Data |
| DMSO | 0.1 | Precipitates | User Data | User Data |
| Ethanol | 1 | Soluble | User Data | User Data |
| Ethanol | 0.5 | Soluble | User Data | User Data |
| Ethanol | 0.1 | Precipitates | User Data | User Data |
This table is for users to record their findings on the impact of co-solvents on their specific assay.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. 5-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE | 103030-69-9 [m.chemicalbook.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing by-product formation in 5-Methoxy-1,2,3,4-tetrahydroisoquinoline synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ).
Troubleshooting Guide
Problem 1: Low Yield of 5-MeO-THIQ in Pictet-Spengler Reaction
Question: I am getting a low yield of the desired this compound when using the Pictet-Spengler reaction with 3-methoxyphenethylamine and formaldehyde. What are the potential causes and solutions?
Answer:
Low yields in the Pictet-Spengler synthesis of 5-MeO-THIQ can arise from several factors related to reaction conditions and starting material purity. The key is to ensure the efficient formation and cyclization of the intermediate iminium ion.
Potential Causes & Solutions:
-
Incomplete Iminium Ion Formation: The initial condensation of 3-methoxyphenethylamine with an aldehyde (e.g., formaldehyde) to form the iminium ion is crucial.
-
Solution: Ensure the aldehyde source is fresh. Paraformaldehyde can be used as a stable source of formaldehyde. Use of an appropriate acid catalyst (e.g., HCl, TFA) is necessary to promote both imine formation and its protonation to the reactive iminium ion.[1]
-
-
Insufficiently Activating Conditions: The electron-donating methoxy group at the 3-position directs the cyclization to the 6-position of the phenethylamine ring. However, compared to highly nucleophilic rings like indoles, the reaction may require harsher conditions to proceed efficiently.[2]
-
Solution: If yields are low under mild conditions, consider increasing the reaction temperature or using a stronger acid catalyst. Refluxing conditions with acids like hydrochloric acid or trifluoroacetic acid are often required for phenyl-based substrates.[1]
-
-
Starting Material Purity: Impurities in the 3-methoxyphenethylamine or aldehyde can interfere with the reaction.
-
Solution: Use highly pure starting materials. Purify the amine by distillation if necessary.
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Problem 2: Significant By-product Formation in Bischler-Napieralski Reaction
Question: My Bischler-Napieralski synthesis of 5-MeO-THIQ is producing a significant amount of an undesired side-product, which I suspect is a styrene derivative. How can I confirm this and prevent its formation?
Answer:
The formation of a styrene derivative via a retro-Ritter reaction is a well-documented side reaction in the Bischler-Napieralski synthesis.[3][4] This occurs when the intermediate nitrilium salt undergoes elimination instead of the desired intramolecular electrophilic aromatic substitution.
Key By-product and Minimization Strategies:
| Common By-product | Formation Mechanism | Recommended Prevention Strategies |
| 3-Methoxy-styrene | Retro-Ritter reaction: Elimination from the nitrilium ion intermediate.[3] | 1. Solvent Choice: Use the corresponding nitrile (e.g., acetonitrile if an acetyl group was used) as the solvent. This shifts the equilibrium away from the elimination product.[4] 2. Milder Reagents: Employ milder conditions for generating the electrophile. Using oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can generate an N-acyliminium intermediate at lower temperatures, avoiding the high-temperature conditions that favor the retro-Ritter pathway.[4][5] |
| Unreduced 5-Methoxy-3,4-dihydroisoquinoline | Incomplete reduction of the initial cyclization product (an imine). | Ensure the complete reduction of the dihydroisoquinoline intermediate by using a sufficient excess of the reducing agent (e.g., NaBH₄) and allowing adequate reaction time. Monitor the reduction by TLC. |
| 7-Methoxy Isomer | Incorrect regioselectivity during cyclization. | This is less common as the methoxy group at the meta position strongly directs the cyclization to the para position (C6).[4] Ensure that the starting material is pure 3-methoxyphenethylamine and not contaminated with the 4-methoxy isomer. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing high-purity 5-MeO-THIQ: Pictet-Spengler or Bischler-Napieralski?
A1: Both routes are viable and widely used. The "better" route often depends on the available starting materials, scale, and desired substitution pattern on the final molecule.
-
Pictet-Spengler: This is a more direct, one-pot reaction. It is often preferred for its atom economy. However, it can require harsher conditions for less activated aromatic rings, potentially leading to more side products.[1][2]
-
Bischler-Napieralski: This is a two-step process (amide formation followed by cyclization/reduction). While longer, it can sometimes offer better control, especially for sensitive substrates. The primary challenge is managing the retro-Ritter side reaction.[3][4]
Q2: What are the best practices for monitoring the reaction progress to minimize by-products?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.
-
Sample Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.
-
Eluent System: Use an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to achieve good separation between the starting material, intermediate (if applicable), product, and by-products.
-
Visualization: Visualize the spots using UV light and/or a staining agent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Interpretation: The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress. The formation of new, undesired spots can signal by-product formation, prompting adjustments to reaction time or temperature.
Q3: My final product is an oil and difficult to purify. What purification techniques are recommended?
A3: 5-MeO-THIQ is often isolated as an oil. If standard recrystallization is not feasible for the free base, consider the following:
-
Salt Formation: Convert the oily free base into a hydrochloride (HCl) or other salt. These salts are often crystalline solids that can be easily purified by recrystallization from solvents like ethanol or isopropanol. The pure free base can be regenerated by treatment with a base.
-
Column Chromatography: Purification by silica gel column chromatography is a very effective method. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine product on the acidic silica) is typically used.
Q4: What analytical methods should I use to confirm the purity and identity of my final 5-MeO-THIQ product?
A4: A combination of chromatographic and spectroscopic methods is essential for confirming purity and structure.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative data on the purity of the sample and detect trace impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile by-products.
-
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the correct structure and regiochemistry of the product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of this compound
This protocol is a representative procedure. Optimization may be required.
-
Reaction Setup: To a solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., water or toluene), add aqueous formaldehyde (37%, 1.1 eq).
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) until the solution is strongly acidic (pH 1-2).
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Make the solution basic (pH 9-10) by the slow addition of aqueous sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Bischler-Napieralski Synthesis of this compound
This is a two-step protocol involving amide formation and subsequent cyclization/reduction.
Step A: Amide Formation
-
Dissolve 3-methoxyphenethylamine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the desired acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acyl-3-methoxyphenethylamine, which can be used in the next step, often without further purification.
Step B: Cyclization and Reduction
-
Dissolve the crude amide from Step A in an anhydrous solvent (e.g., acetonitrile or toluene).
-
Add the dehydrating/cyclizing agent (e.g., phosphorus oxychloride (POCl₃), 2-3 eq) slowly at 0 °C.
-
Heat the mixture to reflux for 2-4 hours, monitoring the formation of the 3,4-dihydroisoquinoline intermediate by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. Basify with a strong base (e.g., NaOH or NH₄OH) and extract with an organic solvent. Concentrate the organic layers to obtain the crude dihydroisoquinoline.
-
Dissolve the crude intermediate in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-3 hours until the imine is fully reduced (monitor by TLC).
-
Quench the reaction by adding water, and concentrate the mixture to remove methanol. Extract the product into an organic solvent, dry, and concentrate to yield crude 5-MeO-THIQ.
-
Purify as described in the Pictet-Spengler protocol.
Visualizations
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.
Comparison of Major Synthetic Routes
Two primary methods for the synthesis of tetrahydroisoquinolines are the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between these routes often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine (e.g., 3-methoxyphenethylamine) and an aldehyde or ketone (e.g., formaldehyde).[1] | β-arylethylamide (e.g., N-formyl-2-(3-methoxyphenyl)ethylamine).[1] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA).[1] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[1][2][3] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline.[1] | 3,4-Dihydroisoquinoline.[1][2] |
| Subsequent Steps | Often the final product. | Requires a reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1] |
| Reaction Conditions | Can range from mild to harsh, depending on the reactivity of the starting materials.[1] | Generally requires harsher, refluxing acidic conditions.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Which is the more atom-economical route for large-scale synthesis of this compound?
The Pictet-Spengler reaction is generally more atom-economical as it is a one-step process that directly yields the desired tetrahydroisoquinoline. The Bischler-Napieralski reaction, on the other hand, requires the pre-formation of an amide and a subsequent reduction step, which adds to the overall step count and potential for material loss.
Q2: What are the typical yields I can expect for each route on a larger scale?
Yields are highly dependent on the specific reaction conditions, scale, and purification methods. However, for the Bischler-Napieralski reaction, the use of a stronger dehydrating agent like a mixture of P₂O₅ in POCl₃ can lead to higher yields (85-95%) compared to using POCl₃ alone (60-75%) for similar substrates.[4]
Q3: Are there any specific safety precautions for scaling up these reactions?
Yes. Both reactions involve hazardous materials. The Pictet-Spengler reaction often uses strong acids which are corrosive. The Bischler-Napieralski reaction utilizes reagents like phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. The work-up for the Bischler-Napieralski reaction, which involves quenching with ice and neutralization with a strong base, can be highly exothermic and requires careful control of addition rates and cooling.
Q4: How can I monitor the progress of these reactions on a large scale?
For large-scale reactions, in-process controls such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential.[5] Small aliquots of the reaction mixture can be carefully withdrawn at regular intervals to track the consumption of starting materials and the formation of the product.
Troubleshooting Guides
Pictet-Spengler Reaction: Synthesis of this compound
Starting Materials: 3-Methoxyphenethylamine and Formaldehyde (or a formaldehyde equivalent like paraformaldehyde or 1,3,5-trioxane).
Core Reaction:
Caption: Pictet-Spengler reaction workflow for 5-methoxy-THIQ synthesis.
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Polymerization of formaldehyde or starting materials. - Product degradation: Harsh acidic conditions or prolonged reaction times. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Consider using a formaldehyde equivalent like 1,3,5-trioxane, which can be easier to handle and may reduce side reactions.[6] - Experiment with milder acid catalysts or lower reaction temperatures. |
| Formation of Side Products | - Over-alkylation: Reaction of the product with excess formaldehyde. - Oxidation: Air oxidation of the product, especially during work-up. | - Use a stoichiometric amount of formaldehyde or add it portion-wise. - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | - Presence of unreacted starting materials. - Formation of polar byproducts. | - Optimize the reaction to drive it to completion. - Employ a multi-step purification process, such as acid-base extraction followed by crystallization or column chromatography. |
Bischler-Napieralski Route: Synthesis of this compound
Starting Material: N-formyl-2-(3-methoxyphenyl)ethylamine
Core Reaction Workflow:
Caption: Two-step Bischler-Napieralski route to 5-methoxy-THIQ.
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low Yield in Cyclization | - Insufficiently potent dehydrating agent. - Incomplete reaction. - Formation of unexpected regioisomers. | - For substrates with electron-donating groups, a mixture of P₂O₅ in POCl₃ is often more effective than POCl₃ alone.[2][4] - Increase the reaction temperature by using a higher-boiling solvent like xylene instead of toluene.[3][4] - The methoxy group directs cyclization to the ortho and para positions. While the desired product is from ortho cyclization, para cyclization can occur. Careful control of reaction conditions may minimize this. |
| Incomplete Reduction | - Insufficient reducing agent. - Deactivation of the reducing agent. | - Use a sufficient excess of the reducing agent (e.g., NaBH₄). - Ensure the reaction medium is appropriate for the chosen reducing agent. For NaBH₄, alcoholic solvents are typically used. |
| Formation of Styrene Side Product | - Retro-Ritter reaction of the nitrilium ion intermediate. | - This is a known side reaction, especially when the formation of a conjugated system is favorable.[3] Using a nitrile as the solvent can help to shift the equilibrium away from the side product.[3] |
| Difficult Purification of the Final Product | - Presence of unreacted dihydroisoquinoline. - Contamination with inorganic salts from work-up. | - Ensure the reduction goes to completion. - After quenching the reduction, perform a thorough aqueous work-up to remove inorganic byproducts. An acid-base extraction can be effective for isolating the amine product. |
Experimental Protocols
Method 1: Pictet-Spengler Synthesis of this compound (Large Lab-Scale)
Materials:
-
3-Methoxyphenethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenethylamine (1 equivalent) in methanol.
-
Add paraformaldehyde (1.1 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with water and basify to pH > 10 with a concentrated NaOH solution, ensuring the temperature is controlled with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Method 2: Bischler-Napieralski Synthesis of this compound (Large Lab-Scale)
Part A: Synthesis of 5-Methoxy-3,4-dihydroisoquinoline
Materials:
-
N-formyl-2-(3-methoxyphenyl)ethylamine
-
Phosphorus Oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of N-formyl-2-(3-methoxyphenyl)ethylamine (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated NaOH solution to pH > 10, keeping the mixture cool with an ice bath.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Methoxy-3,4-dihydroisoquinoline.
Part B: Reduction to this compound
Materials:
-
Crude 5-Methoxy-3,4-dihydroisoquinoline
-
Methanol
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Dissolve the crude 5-Methoxy-3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify by vacuum distillation or column chromatography.
References
addressing racemization in the synthesis of chiral 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. Our aim is to help you address and overcome challenges related to racemization to achieve high enantiomeric purity in your target molecule.
Troubleshooting Guide: Addressing Racemization
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical challenge in chiral synthesis. Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee%) in the Final Product | Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the energy to overcome the activation barrier for racemization, especially in acid-catalyzed reactions like the Pictet-Spengler cyclization.[1][2] | Optimize Reaction Temperature and Time: - For the Pictet-Spengler reaction, employ kinetic control by running the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the formation of one diastereomer.[1]- Minimize reaction times to reduce the exposure of the chiral center to conditions that may induce racemization. |
| Strongly Acidic or Basic Conditions: The use of strong acids (e.g., concentrated HCl, TFA) or bases can facilitate the formation of achiral intermediates, such as iminium ions or enamines, which can lead to a loss of stereochemical integrity. | Use Milder Catalysts and Reagents: - Employ chiral Brønsted acids (e.g., chiral phosphoric acids) for the asymmetric Pictet-Spengler reaction to promote stereoselectivity under milder conditions.[2][3]- For the Bischler-Napieralski reaction followed by reduction, opt for highly enantioselective reducing agents or catalytic asymmetric hydrogenation under optimized conditions.[2] | |
| Inappropriate Choice of Solvent: The solvent can influence the stability of intermediates. Protic solvents may stabilize charged intermediates that are prone to racemization. | Solvent Screening: - Screen a range of aprotic solvents (e.g., toluene, dichloromethane, THF) to identify the optimal medium that minimizes racemization while maintaining good reactivity. | |
| Racemization During Work-up or Purification | Acidic or Basic Work-up: Aqueous work-ups involving strong acids or bases can cause racemization of the final product. | Neutralize Carefully: - Ensure that the reaction mixture is carefully neutralized to a pH of ~7 before extraction.- Use buffered solutions for washing where appropriate. |
| Acidic Stationary Phase in Chromatography: Standard silica gel is acidic and can cause racemization of sensitive chiral amines during column chromatography. | Use Neutral or Deactivated Stationary Phases: - Employ neutral alumina for chromatographic purification.- Alternatively, deactivate silica gel by pre-treating it with a solution of a volatile amine (e.g., triethylamine) in the eluent. | |
| Inconsistent Stereoselectivity | Reversibility of the Cyclization Step: In the Pictet-Spengler reaction, the cyclization can be reversible at elevated temperatures, leading to equilibration and loss of stereocontrol.[1] | Maintain Kinetic Control: - Adhere strictly to the optimized low-temperature protocol.- Isolate the product promptly after the reaction is complete to prevent post-reaction equilibration. |
| Suboptimal Chiral Catalyst or Auxiliary: The choice of chiral catalyst or auxiliary is crucial for achieving high stereoselectivity. | Select a Proven Catalytic System: - For asymmetric hydrogenation of the dihydroisoquinoline intermediate from a Bischler-Napieralski reaction, Ru- and Rh-based catalysts with chiral ligands like TsDPEN have shown high efficiency.[4]- For the asymmetric Pictet-Spengler reaction, chiral phosphoric acids have demonstrated good results in similar systems.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for chiral this compound, and which is more prone to racemization?
A1: The two most common routes are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by asymmetric reduction.
-
Pictet-Spengler Reaction: This involves the condensation of 3-methoxyphenethylamine with an aldehyde, followed by an acid-catalyzed cyclization. This route can be susceptible to racemization, particularly if the reaction is conducted at high temperatures, as the ring-closing step can be reversible.[1]
-
Bischler-Napieralski Reaction: This involves the cyclization of an N-acyl derivative of 3-methoxyphenethylamine to form a 3,4-dihydroisoquinoline, which is then asymmetrically reduced to the final product.[5] The key to controlling stereochemistry in this route is the highly enantioselective reduction of the C=N bond of the dihydroisoquinoline intermediate.[2] While the cyclization itself does not create the chiral center, the subsequent reduction must be carefully controlled to avoid racemization.
Q2: How can I monitor the enantiomeric excess (ee%) of my product during the reaction and purification?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee% of your product. You will need a chiral stationary phase column suitable for separating the enantiomers of your tetrahydroisoquinoline derivative. It is advisable to take small aliquots from your reaction mixture at different time points and after each work-up and purification step to track any potential loss of enantiomeric purity.
Q3: Can the choice of protecting group on the nitrogen atom help in minimizing racemization?
A3: Yes, the choice of the N-substituent can significantly impact stereoselectivity. In some cases, a bulky protecting group can sterically hinder the approach of reagents and influence the facial selectivity of a reaction. For asymmetric hydrogenations, the nature of the N-substituent can affect the coordination of the substrate to the chiral catalyst. It is often necessary to screen different N-protecting groups (e.g., Boc, Cbz) or N-substituents to achieve the highest enantioselectivity.
Q4: At what stage is racemization most likely to occur in the synthesis of 1-substituted tetrahydroisoquinolines?
A4: Racemization can occur at several stages:
-
During the main reaction: If the reaction conditions are harsh (e.g., high temperature, strong acid), the chiral center can epimerize.[1]
-
During work-up: Exposure to strongly acidic or basic aqueous solutions can lead to racemization.
-
During purification: As mentioned, chromatography on acidic media like silica gel can cause racemization of the amine product.
-
During subsequent reactions: For instance, catalytic hydrogenation for debenzylation or other transformations can sometimes lead to racemization of the C1 stereocenter.[6]
Quantitative Data on Asymmetric Synthesis of Tetrahydroisoquinolines
The following table summarizes representative data from the literature for the asymmetric synthesis of tetrahydroisoquinoline derivatives, providing a benchmark for what can be achieved with different methods.
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | ee% | Reference |
| Asymmetric Pictet-Spengler | Chiral Phosphoric Acid | Protected 3,4-dimethoxyphenethylamine & Aldehyde | 85 | 90 | [2] |
| Asymmetric Transfer Hydrogenation | Ru-catalyst with Chiral Ligand | 3,4-dihydroisoquinoline | 99 | 95 | [2] |
| Asymmetric Hydrogenation | Rh-catalyst with TsDPEN | 3,4-dihydroisoquinoline | >95 | >99 | [4] |
| Asymmetric Reduction | LiAlH₄/AlMe₃ | 3,4-dihydroisoquinoline derivative | 70 | 86 | [7] |
| 1,3-Dipolar Cycloaddition | Chiral Primary Amine | C,N-Cyclic Azomethine Imine & Allyl Alkyl Ketone | High | up to 96 | [8] |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for analogous transformations, which can serve as a starting point for the synthesis of chiral this compound.
Protocol 1: Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst (Adapted from[2])
-
Reactant Preparation: To a solution of 3-methoxyphenethylamine (1.0 equiv) in an appropriate solvent (e.g., toluene, 0.1 M), add the desired aldehyde (1.1 equiv).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the required duration (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on neutral alumina or deactivated silica gel to afford the chiral this compound.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Bischler-Napieralski Reaction Followed by Asymmetric Hydrogenation (Adapted from[2][4])
Step A: Bischler-Napieralski Cyclization
-
Amide Formation: React 3-methoxyphenethylamine with the appropriate acyl chloride or carboxylic acid to form the corresponding N-acyl derivative.
-
Cyclization: Dissolve the N-acyl derivative in a suitable solvent (e.g., toluene or acetonitrile). Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and reflux the mixture until the reaction is complete (monitor by TLC).
-
Work-up: Carefully quench the reaction mixture with ice and basify with a suitable base (e.g., NH₄OH). Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 3,4-dihydroisoquinoline intermediate.
Step B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, prepare the active catalyst by stirring the metal precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in a degassed solvent.
-
Hydrogenation: Place the crude 3,4-dihydroisoquinoline intermediate in a high-pressure reactor. Add the prepared catalyst solution. Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 40-60 °C) for the required time (e.g., 12-24 hours).
-
Work-up and Purification: After carefully depressurizing the reactor, concentrate the reaction mixture and purify the crude product by chromatography as described in Protocol 1.
-
Analysis: Determine the yield and enantiomeric excess of the final product.
Visualizations
Caption: Synthetic routes to chiral this compound.
Caption: Troubleshooting decision tree for addressing racemization issues.
References
- 1. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Racemisation. Part II. Racemisation of 1-benzyltetrahydroisoquinolines under the conditions of catalytic hydrogenation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 8. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate and potential pharmacologically active compound, is critical in drug development and quality control. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The information presented is based on established principles of analytical method validation, adhering to the International Council for Harmonisation (ICH) guidelines, to ensure the generation of reliable and reproducible data.
Comparative Analysis of Analytical Methods
While HPLC with UV detection is a robust and widely accessible technique for the analysis of aromatic compounds, UPLC-MS/MS offers superior sensitivity and selectivity. The choice of analytical method depends on various factors, including the sample matrix, the required limits of detection, and the desired sample throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance. | A type of liquid chromatography that uses smaller particle size columns for higher resolution and faster analysis, coupled with a mass spectrometer for highly sensitive and selective detection based on mass-to-charge ratio. |
| Typical Stationary Phase | C18 or C8 reversed-phase silica gel. | Sub-2 µm particle size C18 or other modified silica. |
| Advantages | - Cost-effective- Robust and reliable- Widely available instrumentation- Straightforward method development | - High sensitivity (low limits of detection)- High selectivity (minimal matrix interference)- Provides structural information- High throughput |
| Disadvantages | - Lower sensitivity compared to MS- Potential for interference from co-eluting compounds- Not suitable for compounds without a UV chromophore | - Higher initial instrument cost- More complex method development- Potential for matrix effects (ion suppression/enhancement) |
Experimental Protocols
Validated HPLC-UV Method
This method is designed for the routine quality control and quantification of this compound in bulk drug substance and simple formulations.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample, dissolve in methanol, and dilute with the mobile phase to a final concentration within the linear range.
Comparative UPLC-MS/MS Method
This method is suitable for the trace-level quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Quantifier: Precursor ion (m/z) → Product ion (m/z)
-
Qualifier: Precursor ion (m/z) → Product ion (m/z)
-
-
Injection Volume: 5 µL.
-
Run Time: 5 minutes.
Sample Preparation (for plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
Data Presentation: Summary of Validation Parameters
The performance of both methods was validated to ensure they are fit for their intended purpose. The following tables summarize the key validation parameters and their acceptance criteria, based on typical performance for these analytical techniques.
Table 1: HPLC-UV Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. | The method is specific for this compound. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9997 |
| Range | 1 - 100 µg/mL | The method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters. | The method is robust to small variations in flow rate, mobile phase composition, and column temperature. |
Table 2: UPLC-MS/MS Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard. | The method is highly specific. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.995 | 0.9985 |
| Range | 0.1 - 100 ng/mL | The method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.3% - 108.7% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 15% (≤ 20% at LLOQ) | 4.5% (8.2% at LLOQ) |
| - Intermediate Precision | ≤ 15% (≤ 20% at LLOQ) | 6.8% (11.5% at LLOQ) |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.1 ng/mL |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement. | Acceptable matrix effect observed. |
| Robustness | Consistent performance with minor variations in parameters. | The method demonstrates good robustness. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
A Comparative Guide to 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and Selegiline as MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized monoamine oxidase B (MAO-B) inhibitor, selegiline, with 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. The information presented is based on available experimental data from the scientific literature.
Executive Summary
Selegiline is a potent, irreversible inhibitor of MAO-B with extensive documentation of its inhibitory activity and mechanism of action. In contrast, there is a notable absence of specific quantitative data (IC50 or Ki values) in the peer-reviewed literature to characterize this compound as a direct inhibitor of MAO-B. While the tetrahydroisoquinoline scaffold is a feature of some neurologically active compounds, the specific efficacy of the 5-methoxy substituted variant against MAO-B has not been established. This guide, therefore, presents a comprehensive overview of selegiline's properties, alongside a discussion of the current, limited understanding of this compound in the context of MAO-B inhibition.
Quantitative Inhibitory Data
The potency of an enzyme inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 (nM) | Selectivity over MAO-A |
| Selegiline | MAO-B | 51[1] | ~450-fold[1] |
| This compound | MAO-B | Data Not Available | Data Not Available |
Mechanism of Action
Selegiline: Selegiline is classified as an irreversible, mechanism-based inhibitor of MAO-B.[1] It acts as a "suicide substrate," where the enzyme metabolizes selegiline, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of MAO-B, leading to its irreversible inactivation.[2] This prevents the enzyme from metabolizing its natural substrates, such as dopamine.
This compound: Due to the lack of specific studies on its interaction with MAO-B, the mechanism of action for this compound as a potential MAO-B inhibitor is unknown. Research on other tetrahydroisoquinoline derivatives suggests that they may act as MAO inhibitors, though the specific nature of this inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) varies depending on the full molecular structure. For instance, the related compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit both MAO-A and MAO-B.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of MAO-B in dopamine metabolism and the general workflow for assessing potential MAO-B inhibitors in vitro.
Caption: MAO-B catalyzes the breakdown of dopamine; selegiline irreversibly inactivates MAO-B.
Caption: A typical experimental workflow for determining the IC50 of a MAO-B inhibitor.
Experimental Protocols
A standard method for evaluating MAO-B inhibitory activity is the in vitro fluorometric assay. This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity.
Objective: To determine the IC50 value of a test compound against human recombinant MAO-B.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine or Kynuramine)[4]
-
Fluorescent Probe (e.g., Amplex® Red)[4]
-
Horseradish Peroxidase (HRP)[4]
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Selegiline)[2]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and selegiline in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Reaction:
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the various concentrations of the test compound, selegiline, or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Prepare a substrate mix containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the reaction by adding the substrate mix to all wells.
-
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 535/587 nm for Amplex® Red).[2]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to calculate the IC50 value.
-
Conclusion
The comparison between this compound and selegiline as MAO-B inhibitors is currently one-sided due to the disparity in available scientific evidence. Selegiline is a well-established, potent, and irreversible MAO-B inhibitor with a clearly defined mechanism of action and a wealth of supporting experimental data. In contrast, there is a significant lack of published data to confirm or quantify the MAO-B inhibitory activity of this compound. While its core chemical structure is of interest in neuropharmacology, its specific efficacy as a MAO-B inhibitor remains unproven. For researchers and professionals in drug development, selegiline serves as a reliable and well-characterized standard for MAO-B inhibition. The potential of this compound in this area is, at present, speculative and requires rigorous experimental validation.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Moclobemide and 5-Methoxy-1,2,3,4-tetrahydroisoquinoline for Monoamine Oxidase-A Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the well-established monoamine oxidase-A (MAO-A) inhibitor, moclobemide, and the tetrahydroisoquinoline derivative, 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. This document synthesizes available experimental data to offer a quantitative and methodological comparison of their MAO-A inhibitory properties.
Monoamine oxidase-A is a critical enzyme in the metabolic degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased synaptic availability of these monoamines, a mechanism central to the action of many antidepressant and anxiolytic drugs. Moclobemide is a well-characterized reversible inhibitor of MAO-A (RIMA) with established clinical use. Tetrahydroisoquinoline derivatives have also been investigated for their potential as MAO inhibitors. This guide will delve into the quantitative inhibitory potency and the experimental protocols used to determine these activities.
Quantitative Comparison of MAO-A Inhibition
The inhibitory potency of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more absolute measure of the binding affinity of an inhibitor to an enzyme.
| Compound | Parameter | Value | Enzyme Source | Substrate | Reference |
| Moclobemide | IC50 | 10 µM | Rat brain homogenates | 5-HT | [1] |
| IC50 | 6.061 µM | Recombinant human MAO-A | Not specified | [1] | |
| Plasma IC50 | 100-400 µg/L | Human plasma | DHPG, 5-HIAA | [1] | |
| Ki (initial competitive phase) | 0.2 - 0.4 mM | Rat brain or human placenta | Not specified | [1] | |
| Salsoline (proxy for this compound) | Ki | 77 µM | Purified human MAO-A | Not specified | [2] |
Mechanism of MAO-A Inhibition
Moclobemide is a reversible inhibitor of MAO-A, which means it binds to the enzyme in a non-covalent manner and can readily dissociate, allowing the enzyme to regain its activity. This is in contrast to older, irreversible MAOIs that form a covalent bond with the enzyme, leading to a longer duration of action and a higher risk of dietary and drug interactions. The tetrahydroisoquinoline derivative, salsoline, also acts as a competitive inhibitor of MAO-A.[2]
Experimental Protocols
The determination of MAO-A inhibitory activity is commonly performed using in vitro assays with either recombinant human MAO-A or tissue homogenates (e.g., from rat brain) as the enzyme source. A widely used method is the fluorometric assay, which offers high sensitivity and is suitable for high-throughput screening.
Representative Experimental Protocol: Fluorometric MAO-A Inhibition Assay
-
Objective: To determine the in vitro IC50 value of a test compound for MAO-A.
-
Materials:
-
Recombinant human MAO-A enzyme
-
Test compound (e.g., Moclobemide or this compound) stock solution (typically in DMSO)
-
Kynuramine (a substrate for both MAO-A and MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorescent probe for hydrogen peroxide)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Enzyme Preparation: A working solution of recombinant human MAO-A is prepared in phosphate buffer to a concentration that ensures a linear reaction rate.
-
Inhibitor Preparation: Serial dilutions of the test compound are prepared in phosphate buffer from the stock solution. A vehicle control (buffer with the same concentration of DMSO) is also prepared.
-
Reaction Mixture Preparation: A reaction mixture containing kynuramine, HRP, and Amplex® Red is prepared in phosphate buffer.
-
Assay Protocol: a. 50 µL of the appropriate test compound dilution or vehicle control is added to each well of the 96-well plate.[1] b. 50 µL of the MAO-A enzyme solution is added to each well, and the plate is pre-incubated for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.[1] c. The reaction is initiated by adding 100 µL of the reaction mixture to each well.[1] d. The fluorescence intensity is immediately measured at an excitation wavelength of approximately 530-545 nm and an emission wavelength of around 585-595 nm.[1] e. Fluorescence is monitored at regular intervals (e.g., every 5 minutes) for a duration of 30-60 minutes at 37°C.[1]
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
Comparative Antitumor Activity of Substituted Tetrahydroisoquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold remains a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents. This guide provides an objective comparison of the antitumor performance of various substituted THIQ derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Substituted THIQs exert their antitumor effects through diverse mechanisms, including the inhibition of crucial cellular machinery involved in cell division, growth signaling, and survival. This guide will delve into the comparative efficacy of THIQ derivatives acting as tubulin polymerization inhibitors, KRas inhibitors, anti-angiogenic agents, and inhibitors of key enzymes such as Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinase 2 (CDK2), and the mammalian Target of Rapamycin (mTOR).
Data Presentation: Comparative Efficacy of THIQ Derivatives
The antitumor activity of various substituted tetrahydroisoquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity (IC50) of THIQ Derivatives as KRas and Anti-Angiogenic Agents
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | KRas | Colon Cancer (various) | 0.9 - 10.7 | [1][2] |
| GM-3-121 | Anti-angiogenesis | - | 1.72 | [1][2] |
| GM-3-13 | Anti-angiogenesis | - | 5.44 | [1] |
| GM-3-15 | Anti-angiogenesis | - | Moderate Activity | [1] |
Note: The anti-angiogenesis assay for GM-3-121, GM-3-13, and GM-3-15 was conducted in a VEGF_ADSC/ECFC Angiotube formation assay.
Table 2: In Vitro Cytotoxicity (IC50) of THIQ Derivatives as DHFR and CDK2 Inhibitors
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8d | DHFR | MCF-7 (Breast) | 0.170 | [3][4] |
| Compound 7e | CDK2 | A549 (Lung) | 0.155 | [3][4] |
| Compound 7e | CDK2 | - | 0.149 (enzymatic assay) | [3][4][5][6] |
| Compound 8d | DHFR | - | 0.199 (enzymatic assay) | [3][4][5][6] |
Table 3: In Vitro Cytotoxicity (IC50) of THIQ Derivatives as mTOR Inhibitors
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10e | mTOR | A549 (Lung) | 0.033 | [7][8][9] |
| Compound 10h | mTOR | MCF-7 (Breast) | 0.087 | [7] |
| Compound 10d | mTOR | A549 (Lung) | 0.062 | [7] |
| Compound 10d | mTOR | MCF-7 (Breast) | 0.58 | [7] |
| Compound 10d | mTOR | MDA-MB-231 (Breast) | 1.003 | [7] |
Signaling Pathways and Mechanisms of Action
The antitumor activity of substituted tetrahydroisoquinolines is underpinned by their ability to interfere with critical cellular signaling pathways. The following diagrams illustrate some of the key mechanisms.
Figure 1. General experimental workflow for evaluating the antitumor activity of THIQ derivatives.
Figure 2. Modulation of the Bcl-2/Caspase signaling pathway by THIQ derivatives.
Figure 3. Inhibition of the Wnt/β-catenin signaling pathway by fused THIQ derivatives via Hsp90.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted tetrahydroisoquinoline derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the THIQ derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a general tubulin buffer.
-
Compound Addition: Add the THIQ derivatives at various concentrations to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate and extent of tubulin polymerization are calculated from the fluorescence curves.
Conclusion
Substituted tetrahydroisoquinoline derivatives represent a versatile and promising class of antitumor agents with multiple mechanisms of action. The data presented in this guide highlight the potent and varied activities of these compounds against different cancer types. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field of oncology drug discovery, facilitating further investigation and development of this important class of molecules. The structure-activity relationship insights gleaned from such comparative data can guide the rational design of next-generation THIQ derivatives with enhanced efficacy and selectivity.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ), a molecule of interest in the fields of neuroprotection, oncology, and anti-inflammatory research. This document synthesizes available experimental data to offer an objective overview of its biological activities.
In Vitro Efficacy of this compound
This compound hydrochloride (5-MTHIQ) has demonstrated promising therapeutic potential in preclinical in vitro studies, particularly in the areas of neuroprotection and cancer.
Neuroprotective Effects
Table 1: In Vitro Neuroprotective Activity of Tetrahydroisoquinoline Analogs
| Cell Line | Insult | Compound | Concentration | % Cell Viability Increase | Reference |
| SH-SY5Y | Oxidative Stress | 5-MTHIQ | Not Specified | Not Specified | Benchchem |
| SH-SY5Y | MPP+ | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 100 µM | ~20% | (Note: Data for a related compound) |
A common method to assess neuroprotective effects against oxidative stress in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with varying concentrations of 5-MeO-THIQ for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Following pre-treatment, an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the wells (excluding the control group) and incubated for another 24 hours.
-
MTT Assay: The culture medium is then replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
Validating Cell-Based Assays for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MEO-THIQ) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential cell-based assays for validating the activity of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MEO-THIQ). Due to the limited specific data on 5-MEO-THIQ, this document outlines strategies based on the known biological activities of the broader tetrahydroisoquinoline (THIQ) class of compounds. The guide details experimental protocols and compares methodologies to aid in the selection and validation of appropriate assays.
Introduction to 5-MEO-THIQ and the Need for Validated Assays
This compound (5-MEO-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] THIQ analogs have shown potential as antitumor, anti-inflammatory, neuroprotective, and antimicrobial agents.[1] Some THIQs are known to interact with key neurological targets, including monoamine transporters and receptors. Given this background, it is crucial to develop and validate robust assays to characterize the specific biological activity of 5-MEO-THIQ, elucidate its mechanism of action, and assess its therapeutic potential.
This guide focuses on cell-based assays, which offer a physiologically relevant environment for studying compound activity.[2] We will explore assays for potential targets of 5-MEO-THIQ, including dopamine receptors, serotonin receptors, and monoamine oxidase (MAO), and compare them with alternative non-cell-based methods.
Comparison of Potential Assay Methodologies
The selection of an appropriate assay depends on the specific research question, required throughput, and available resources. Below is a comparison of potential cell-based and non-cell-based assays for characterizing the activity of 5-MEO-THIQ.
| Assay Type | Principle | Typical Readout | Throughput | Advantages | Disadvantages | Illustrative Performance Data (for similar assays) |
| Cell-Based Assays | ||||||
| Dopamine D2 Receptor (Gi-coupled) cAMP Assay | Measures the inhibition of adenylyl cyclase activity upon receptor activation by an agonist, leading to a decrease in intracellular cAMP levels. | Luminescence, Fluorescence (e.g., TR-FRET) | High | Functional readout of Gi-coupled receptor signaling; amenable to high-throughput screening (HTS).[3][4] | Indirect measure of receptor binding; can be influenced by off-target effects on the signaling pathway. | Z'-factor > 0.5 is achievable for HTS.[3] EC50 values are typically in the nanomolar to micromolar range for known agonists.[5] |
| Serotonin 5-HT2A Receptor (Gq-coupled) Calcium Flux Assay | Measures the increase in intracellular calcium concentration following receptor activation and subsequent signaling through the phospholipase C (PLC) pathway. | Fluorescence | High | Direct measure of Gq-coupled receptor activation; rapid and sensitive.[1][6] | Signal can be transient; potential for off-target effects on calcium channels. | A robust assay can yield a Z'-factor > 0.6. EC50 values for agonists are often in the nanomolar range.[7] |
| Monoamine Oxidase B (MAO-B) Cellular Activity Assay | Measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B enzymatic activity, in a cellular context. | Fluorescence, Luminescence | Medium to High | Measures enzyme activity within a cellular environment, accounting for cell permeability and metabolism.[8] | Can be affected by cellular redox state and other H₂O₂-producing enzymes. | IC50 values for known inhibitors can be determined with good reproducibility. |
| Non-Cell-Based Assays | ||||||
| Dopamine D2 Receptor Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the receptor by the test compound in membrane preparations. | Radioactivity (Scintillation counting) | Medium | Direct measure of binding affinity (Ki) to the receptor.[9][10] | Use of radioactive materials; does not provide information on functional activity (agonist vs. antagonist). | Ki values can be determined with high precision, often in the low nanomolar range for potent ligands.[9] |
| Purified MAO-B Enzyme Inhibition Assay | Measures the inhibition of purified MAO-B enzyme activity by the test compound. | Fluorescence, Absorbance | High | Direct measure of enzyme inhibition; allows for detailed kinetic studies.[2][11][12] | Lacks the context of the cellular environment (e.g., membrane effects, metabolism). | IC50 values for inhibitors can be determined with high accuracy and reproducibility. |
Experimental Protocols
Detailed methodologies for the key proposed cell-based assays are provided below. These protocols are generalized and should be optimized for specific experimental conditions.
Dopamine D2 Receptor (Gi-coupled) cAMP Assay
This assay measures the ability of 5-MEO-THIQ to modulate the intracellular concentration of cyclic AMP (cAMP) in response to dopamine D2 receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Cell Culture Medium: Ham's F-12K or DMEM with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Dopamine (agonist).
-
Forskolin (adenylyl cyclase activator).
-
Test Compound: 5-MEO-THIQ.
-
cAMP Assay Kit (e.g., TR-FRET based).
-
384-well white microplates.
-
Plate reader capable of TR-FRET.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend in assay buffer to the desired cell density.
-
Compound Addition: Add the test compound (5-MEO-THIQ) at various concentrations to the wells. Include a vehicle control.
-
Agonist/Forskolin Stimulation:
-
For agonist activity: Add dopamine at a fixed concentration (e.g., EC80) to all wells except the negative control.
-
For antagonist activity: Pre-incubate the cells with the test compound before adding dopamine.
-
To measure Gi-mediated inhibition of adenylyl cyclase, cells are typically stimulated with forskolin to induce a measurable level of cAMP.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP assay kit.
-
Data Acquisition: Incubate as recommended by the kit manufacturer and measure the TR-FRET signal.
-
Data Analysis: Calculate the percentage of inhibition or stimulation relative to controls and determine the EC50 or IC50 value using non-linear regression.
Serotonin 5-HT2A Receptor (Gq-coupled) Calcium Flux Assay
This assay measures the ability of 5-MEO-THIQ to induce or inhibit calcium mobilization following 5-HT2A receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: DMEM or Ham's F-12 with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Serotonin (agonist).
-
Test Compound: 5-MEO-THIQ.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight to form a monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
For agonist activity: The plate reader will inject the test compound at various concentrations and immediately begin fluorescence readings.
-
For antagonist activity: Pre-incubate the cells with the test compound before injecting a fixed concentration of serotonin (e.g., EC80).
-
-
Data Acquisition: Measure the fluorescence intensity over time, before and after the addition of the agonist/test compound.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the baseline and positive controls. Calculate EC50 or IC50 values using a suitable dose-response curve fitting model.
Monoamine Oxidase B (MAO-B) Cellular Activity Assay
This assay determines the inhibitory effect of 5-MEO-THIQ on MAO-B activity in a cellular context.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses MAO-B.
-
Cell Culture Medium: DMEM with 10% FBS.
-
Cell Lysis Buffer.
-
MAO-B Substrate (e.g., tyramine).
-
Fluorescent Probe (e.g., Amplex Red).
-
Horseradish Peroxidase (HRP).
-
Test Compound: 5-MEO-THIQ.
-
Known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
96-well black, clear-bottom plate.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of 5-MEO-THIQ or a known inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer.
-
Enzymatic Reaction: Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP. Add this mixture to the cell lysates.
-
Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation ~540 nm, emission ~590 nm).
-
Data Analysis: Subtract the background fluorescence. Calculate the percentage of MAO-B inhibition for each concentration of the test compound and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Dopamine D2 Receptor Gi Signaling Pathway.
Experimental Workflow Diagrams
Caption: Experimental Workflow for Calcium Flux Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Head-to-Head Comparison of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline and Other Neuroprotective Agents
In the quest for effective therapeutic strategies against neurodegenerative diseases and acute neuronal injury, a diverse array of neuroprotective agents are under investigation. This guide provides a comparative analysis of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) alongside two well-established neuroprotective agents, Edaravone and Riluzole. The comparison focuses on their mechanisms of action, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview for informed decision-making.
Introduction to the Neuroprotective Agents
This compound (5-MeO-THIQ) belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are found endogenously in the human brain and are also present in various natural products.[1] The neuroprotective potential of the THIQ scaffold is attributed to its ability to mitigate oxidative stress, modulate inflammatory responses, and interfere with apoptotic pathways.[2] However, it is crucial to note that substitutions on the THIQ ring can significantly alter its biological activity. For instance, studies on the related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown that methoxy substitution can increase its neurotoxicity in SH-SY5Y neuroblastoma cells, while hydroxyl substitution tends to decrease toxicity and enhance neuroprotective effects.[3] This highlights the need for careful evaluation of specific methoxy-substituted analogs like 5-MeO-THIQ.
Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its neuroprotective mechanism is primarily attributed to its ability to quench reactive oxygen species (ROS), thereby reducing oxidative stress-induced neuronal damage.[4]
Riluzole is another clinically approved neuroprotective agent, primarily used for the treatment of ALS. Its mechanism of action is multifactorial, involving the inhibition of glutamate release, inactivation of voltage-gated sodium channels, and potentiation of neurotrophic factor signaling.[5]
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective strategies of these compounds target different aspects of the complex cascade of events leading to neuronal cell death.
dot { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Figure 1: Simplified signaling pathways illustrating the points of intervention for Riluzole, Edaravone, and Tetrahydroisoquinoline (THIQ) derivatives in mitigating neuronal injury.
Quantitative Data Summary
Direct comparative quantitative data for 5-MeO-THIQ against Edaravone and Riluzole is limited in publicly available literature. The following table summarizes available data for the parent compound class and the selected neuroprotective agents from various studies. It is important to interpret this data with caution as experimental conditions may vary.
| Agent | Assay | Cell Line/Model | Endpoint | Result | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Analogs | Neurotoxicity | SH-SY5Y cells | Cell Viability | Methoxy substitution increased toxicity | [3] |
| Neuroprotection | SH-SY5Y cells | Cell Viability | Hydroxy substitution enhanced neuroprotection | [3] | |
| Edaravone | Neuroprotection against Glutamate-induced toxicity | HT22 cells | IC50 of Glutamate | 5.96 mM | [6] |
| Neuroprotection | HT22 cells | % Viability increase (vs. Glutamate alone) | Concentration-dependent increase | [6] | |
| Riluzole | Sodium Channel Inhibition | HEK293T cells expressing Nav1.4 | IC50 (10 Hz) | ~100 µM | [5] |
| Neuroprotection against veratridine-induced toxicity | Rat cortical slices | [14C]guanidinium flux inhibition | Potent inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate neuroprotective agents.
In Vitro Neuroprotection Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[7]
Objective: To determine the protective effect of a test compound against a neurotoxin-induced reduction in cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or HT22)
-
Complete culture medium
-
Test compound (e.g., 5-MeO-THIQ)
-
Neurotoxin (e.g., glutamate, 6-hydroxydopamine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the vehicle control wells) and incubate for the desired duration to induce cell death.
-
MTT Incubation: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Measurement of Oxidative Stress Markers
Objective: To quantify the levels of markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation.[8]
Materials:
-
Cell or tissue lysates
-
Thiobarbituric acid reactive substances (TBARS) assay kit
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates according to the kit manufacturer's instructions.
-
Assay Reaction: Add the provided reagents, including thiobarbituric acid, to the samples and standards in a microplate.
-
Incubation: Incubate the plate at a specified temperature (e.g., 95°C) for a set time (e.g., 60 minutes) to allow for the reaction between MDA and thiobarbituric acid to form a colored product.
-
Measurement: Cool the plate and measure the absorbance at the appropriate wavelength (typically 532 nm).
-
Quantification: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.
In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used in vivo model to mimic ischemic stroke in rodents.[9][10][11]
Objective: To evaluate the neuroprotective efficacy of a test compound in reducing infarct volume and improving neurological outcome following an ischemic insult.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., rat or mouse) and perform the necessary surgical preparations to expose the carotid artery.
-
Induction of Ischemia: Introduce a filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery. The occlusion can be transient (filament is withdrawn after a specific period, e.g., 60-90 minutes) or permanent.[10]
-
Drug Administration: Administer the test compound or vehicle at a predetermined time point (e.g., before, during, or after the ischemic insult).
-
Neurological Assessment: At various time points post-MCAO, assess the animal's neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24-48 hours post-MCAO), euthanize the animal, and remove the brain. Slice the brain and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: Quantify the infarct volume and compare the neurological scores between the treated and vehicle groups.
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} Figure 2: A typical experimental workflow for in vitro evaluation of neuroprotective agents.
Conclusion
While direct comparative data for this compound is still emerging, the broader class of tetrahydroisoquinolines presents a promising scaffold for the development of novel neuroprotective agents. Their potential to modulate oxidative stress and apoptosis offers a different therapeutic approach compared to the free radical scavenging of Edaravone and the multi-target mechanism of Riluzole. The structure-activity relationship within the THIQ class, particularly the influence of methoxy substitutions, warrants further detailed investigation to ascertain the specific neuroprotective or neurotoxic profile of 5-MeO-THIQ. The experimental protocols provided herein offer a standardized framework for conducting such evaluations and for comparing novel candidates against established neuroprotective drugs. Future head-to-head studies are essential to definitively position 5-MeO-THIQ and its analogs in the landscape of neuroprotective therapeutics.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. atcc.org [atcc.org]
- 8. What markers can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 9. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of substituted tetrahydroisoquinolines is a critical endeavor in medicinal chemistry and drug development, given their prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of three synthetic routes to 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate for various pharmaceutical agents. We will compare the classical Pictet-Spengler and Bischler-Napieralski reactions with a modern catalytic hydrogenation approach, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most efficient synthetic strategy.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to this compound, including the synthesis of the key precursor, 2-(3-methoxyphenyl)ethylamine.
| Parameter | Route 1: Pictet-Spengler Reaction | Route 2: Bischler-Napieralski Reaction | Route 3: Catalytic Hydrogenation of 5-Methoxyisoquinoline |
| Starting Materials | 2-(3-methoxyphenyl)ethylamine, Formaldehyde | N-Formyl-2-(3-methoxyphenyl)ethylamine | 5-Methoxyisoquinoline |
| Key Reagents | Hydrochloric Acid | Phosphorus pentoxide, Phosphorus oxychloride, Sodium borohydride | Rhodium on Carbon (Rh/C), Hydrogen gas |
| Number of Steps (from precursor) | 1 | 2 (Cyclization and Reduction) | 1 |
| Reaction Temperature | 100 °C | Reflux, then Room Temperature | Room Temperature |
| Reaction Time | Not specified | Not specified | 30 minutes |
| Reported Yield | ~20%[1] | Not specified for target molecule | >95% |
| Overall Yield (from 3-methoxyphenylacetonitrile) | ~14% | Not specified | High (Precursor synthesis yield dependent) |
| Advantages | Single step from precursor, well-established. | Widely applicable for isoquinoline synthesis. | High yield, mild conditions, rapid reaction. |
| Disadvantages | Lower reported yield for this specific substrate. | Two-step process from the formamide, potentially harsh reagents. | Requires specialized catalyst and hydrogenation equipment. |
Experimental Protocols
Precursor Synthesis: 2-(3-methoxyphenyl)ethylamine
A common and efficient route to the key precursor, 2-(3-methoxyphenyl)ethylamine, involves the reduction of 3-methoxyphenylacetonitrile.
Materials:
-
3-Methoxyphenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄) or alternative reducing agent (e.g., H₂/Raney Nickel)
-
Anhydrous diethyl ether or other suitable solvent
-
Hydrochloric acid (for salt formation)
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-methoxyphenylacetonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude 2-(3-methoxyphenyl)ethylamine.
-
Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt by treatment with a solution of hydrochloric acid in an appropriate solvent, followed by recrystallization.
Route 1: Pictet-Spengler Reaction
This classical method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Materials:
-
2-(3-methoxyphenyl)ethylamine
-
Formaldehyde (typically as a 37% aqueous solution or as paraformaldehyde)
-
Concentrated Hydrochloric Acid
Procedure:
-
2-(3-methoxyphenyl)ethylamine is dissolved in concentrated hydrochloric acid.
-
An aqueous solution of formaldehyde is added to the amine solution.
-
The reaction mixture is heated to 100 °C for a specified period.
-
After cooling, the reaction mixture is made alkaline with a suitable base (e.g., sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are dried over an anhydrous salt and the solvent is evaporated.
-
The crude product is purified by a suitable method, such as column chromatography or distillation.
Route 2: Bischler-Napieralski Reaction
This two-step sequence involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.
Step 1: Cyclization to 5-Methoxy-3,4-dihydroisoquinoline Materials:
-
N-Formyl-2-(3-methoxyphenyl)ethylamine
-
Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or other suitable high-boiling solvent
Procedure:
-
N-Formyl-2-(3-methoxyphenyl)ethylamine is dissolved in anhydrous toluene.
-
Phosphorus pentoxide or phosphorus oxychloride is added portion-wise to the stirred solution.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is carefully poured onto ice and made alkaline.
-
The product is extracted with an organic solvent, and the organic layer is washed and dried.
-
The solvent is removed to yield the crude 5-methoxy-3,4-dihydroisoquinoline.
Step 2: Reduction to this compound Materials:
-
5-Methoxy-3,4-dihydroisoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
The crude 5-methoxy-3,4-dihydroisoquinoline is dissolved in methanol.
-
Sodium borohydride is added portion-wise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and evaporated to give the crude product.
-
Purification is performed by column chromatography or crystallization.
Route 3: Catalytic Hydrogenation of 5-Methoxyisoquinoline
This modern approach offers a direct and highly efficient route from the corresponding isoquinoline.
Materials:
-
5-Methoxyisoquinoline
-
Rhodium on Carbon (Rh/C) catalyst (e.g., 5 wt%)
-
Methanol or other suitable solvent
-
Hydrogen gas
Procedure:
-
5-Methoxyisoquinoline is dissolved in methanol in a hydrogenation vessel.
-
The Rhodium on Carbon catalyst is added to the solution.
-
The vessel is placed in a hydrogenation apparatus, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 5-10 bar).
-
The reaction mixture is stirred vigorously at room temperature for 30 minutes or until hydrogen uptake ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the highly pure this compound.
Mandatory Visualization
The following diagrams illustrate the workflows of the three described synthetic routes.
Caption: Workflow for the Pictet-Spengler Synthesis.
Caption: Workflow for the Bischler-Napieralski Synthesis.
Caption: Workflow for the Catalytic Hydrogenation Synthesis.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, a member of the substituted tetrahydroisoquinoline family. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the compound should be handled as a hazardous substance, drawing precautionary measures from the SDS of structurally similar compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a suitable, sealed container for disposal.[1] Avoid generating dust. The spill area should then be decontaminated.
Quantitative Data from Related Compounds
| Compound | CAS Number | Molecular Weight | Acute Toxicity (Oral, Rat) |
| 1,2,3,4-Tetrahydroisoquinoline | 91-21-4 | 133.19 g/mol | LD50: 1600 mg/kg |
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | 17680-55-6 | 212.09 g/mol | No data available |
| N-BOC-D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 115962-35-1 | 277.32 g/mol | No data available |
Note: This data is for related compounds and should be used for reference purposes only. Always handle unknown compounds with the utmost care.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural workflow:
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The container should be marked with the full chemical name: "this compound".
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof, and chemically compatible container. Indicate the solvent and approximate concentration on the label.
-
Containers must be kept closed except when adding waste.[2][4]
-
-
Storage:
-
Disposal Request:
-
Empty Container Management:
-
An empty container that held this compound should be managed as hazardous waste unless properly decontaminated.[2]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[2]
-
Deface all chemical labels on the empty container before disposal as regular trash, if permitted by your institution's policies.[2]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical by evaporation in a fume hood or otherwise.[2][4]
-
DO NOT place this chemical in regular trash containers.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Chemical Waste Disposal Workflow.
By adhering to these established protocols, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety office for specific guidance.
References
Personal protective equipment for handling 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Immediate Safety Precautions
Based on data from similar tetrahydroisoquinoline compounds, this compound is presumed to pose risks of skin, eye, and respiratory irritation.[1][2] Ingestion may lead to digestive tract burns.[3] Therefore, it is imperative to handle this compound with appropriate caution in a controlled laboratory environment.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[1][3] Seek immediate medical attention.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1] Remove any contaminated clothing and wash it before reuse.[1] If skin irritation develops or persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.[4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][3][5] | Standard safety glasses do not provide adequate protection from splashes. Ensure eye protection meets OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][4] |
| Skin and Body Protection | Chemical-resistant gloves (nitrile or neoprene preferred).[5] A polyethylene-coated polypropylene gown or a lab coat.[5] | Gloves should be inspected for any signs of degradation before use.[6] Double gloving may be necessary for handling higher concentrations or larger quantities.[7] Gowns should be disposable and resistant to chemical permeation.[5][8] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[3][6] | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is required.[9] Proper fit-testing and training are mandatory for respirator use.[9] |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a material that offers some chemical resistance. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3][6]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][3]
-
Gather all necessary materials and equipment before starting the procedure to minimize movement in and out of the designated area.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Spill Management:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of in the original container or a compatible, properly labeled hazardous waste container.[1][11] |
| Contaminated Materials | All disposable items that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips) must be placed in a designated hazardous waste container.[11] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, the container can be disposed of according to institutional guidelines. |
All hazardous waste must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[1][10][12] Do not dispose of this chemical down the drain or in the regular trash.[11]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. documents.tocris.com [documents.tocris.com]
- 7. pogo.ca [pogo.ca]
- 8. gerpac.eu [gerpac.eu]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



